D-Ala-Lys-AMCA TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H29F3N4O8 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |
InChI Key |
NYAHYIARVRWHRF-KKJWGQAZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Ala-Lys-AMCA TFA: A Fluorescent Probe for Peptide Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Ala-Lys-AMCA TFA, a fluorescent dipeptide derivative crucial for studying peptide transport mechanisms. This document details its chemical and physical properties, its primary applications in research, and provides exemplary experimental protocols for its use.
Core Concepts: Introduction to this compound
This compound is a synthetic, fluorescently labeled dipeptide. It consists of a D-Alanine and a Lysine residue, with the fluorescent molecule 7-amino-4-methylcoumarin-3-acetic acid (AMCA) attached to the epsilon-amino group of Lysine. The trifluoroacetate (TFA) salt form enhances its stability and solubility.
Its primary significance in research lies in its role as a substrate for proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2.[1][2] These transporters are integral membrane proteins responsible for the uptake of di- and tripeptides in various tissues, including the intestine and kidneys.[3][4] The inherent fluorescence of the AMCA group allows for the direct visualization and quantification of its transport across cell membranes, making it an invaluable tool for characterizing the activity of PEPT1 and PEPT2.[1][5]
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound and its fluorescent component, AMCA, is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Properties | ||
| Molecular Formula | C₂₁H₂₈N₄O₆ (Free base) | [6] |
| Molecular Weight | 546.49 g/mol (TFA salt) | [6] |
| Solubility | Soluble in water and DMSO | [5][7] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light. | [6] |
| Fluorescent Properties | ||
| Excitation Maximum (Ex) | ~346-350 nm | [8][9] |
| Emission Maximum (Em) | ~434-450 nm | [8][10] |
| Quantum Yield (AMCA) | ~0.91 | [11] |
| Photostability | High resistance to photobleaching | [10][12] |
| pH Sensitivity | Fluorescence is independent of pH in the range of 4 to 10 | [10] |
Primary Use in Research: Elucidating Peptide Transport
The principal application of this compound is the investigation of PEPT1 and PEPT2 transporter function. These transporters are crucial for nutrient absorption and the pharmacokinetics of many peptide-based drugs.[13][14]
Characterizing Transporter Activity and Inhibition
This compound serves as a tool to identify and characterize substrates and inhibitors of PEPT1 and PEPT2. By measuring the uptake of this fluorescent probe in cells expressing these transporters, researchers can assess the transport kinetics and screen for compounds that modulate transporter activity.
Drug Delivery and Development
Given that PEPT1 is a major route for the oral absorption of various peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors, this compound is employed in drug discovery to evaluate whether new drug candidates or prodrugs can be targeted to this transporter to enhance their oral bioavailability.[15][16]
Cellular Imaging and Localization Studies
The fluorescent nature of this compound allows for its use in fluorescence microscopy to visualize the cellular and subcellular localization of peptide uptake. This provides spatial and temporal information on the transport process.
Signaling Pathways and Experimental Workflows
PEPT1-Mediated Transport Pathway
The transport of this compound via PEPT1 is an active process driven by a proton gradient. The transporter couples the influx of the dipeptide with the influx of protons down their electrochemical gradient.
Caption: PEPT1-mediated cotransport of D-Ala-Lys-AMCA and protons.
General Experimental Workflow for a PEPT1 Uptake Assay
The following diagram outlines the typical steps involved in conducting a cell-based assay to measure the uptake of this compound.
Caption: Workflow for a this compound cellular uptake assay.
Experimental Protocols
The following provides a detailed, exemplary protocol for a this compound uptake assay using the Caco-2 cell line, a widely used model for the intestinal barrier that endogenously expresses PEPT1.
Caco-2 Cell Culture and Seeding
-
Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed Caco-2 cells onto a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ cells per well.
-
Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions and transporter expression. Change the culture medium every 2-3 days.
This compound Uptake Assay
-
Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C or -80°C, protected from light.[5][7]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (2-(N-morpholino)ethanesulfonic acid) to pH 6.0.
-
Working Solution: Dilute the this compound stock solution in the pre-warmed (37°C) transport buffer to the desired final concentration (e.g., 10-100 µM). Concentrations of 25, 50, and 150 µM have been used in studies with liver cancer and Caco-2 cells.[2]
-
Inhibitor Solution (Optional): Prepare a solution of a known PEPT1 inhibitor (e.g., Gly-Sar) in the transport buffer at a concentration sufficient to competitively inhibit uptake.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 100 µL of pre-warmed transport buffer (pH 6.0).
-
Add 50 µL of the transport buffer (for control wells) or the inhibitor solution to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the this compound working solution to each well.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C. Incubation times of 1-2 hours have been reported.[7]
-
Terminate the uptake by aspirating the solution and immediately washing the cells three times with 100 µL of ice-cold transport buffer.
-
After the final wash, add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysates in a microplate reader with excitation set to ~350 nm and emission set to ~450 nm.
-
Alternatively, for imaging, after the washing steps, add fresh transport buffer and visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter).
-
Data Analysis
-
Quantification: The fluorescence intensity is directly proportional to the amount of this compound taken up by the cells.
-
Normalization: Normalize the fluorescence readings to the protein concentration of the cell lysates (determined by a BCA or Bradford assay) to account for any variations in cell number between wells.
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of this compound. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation. Published studies using a similar fluorescent dipeptide in renal brush border membrane vesicles reported a Km of 783.7 ± 115.7 µM for PEPT1.[17][18]
Conclusion
This compound is a robust and versatile tool for researchers in physiology, pharmacology, and drug development. Its well-defined fluorescent properties and its specific interaction with peptide transporters PEPT1 and PEPT2 make it an indispensable probe for studying peptide and peptidomimetic drug transport. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. physoc.org [physoc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (375822-19-8 free base) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectrum [AMCA] | AAT Bioquest [aatbio.com]
- 9. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. AMCA Acid | AxisPharm [axispharm.com]
- 13. Peptide transporters: structure, function, regulation and application for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
D-Ala-Lys-AMCA TFA: A Technical Guide to its Mechanism of Action as a Peptide Transporter Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Lys-AMCA (D-Alanine-Lysine-7-Amino-4-Methylcoumarin-3-Acetic Acid) Trifluoroacetate salt is a fluorescently labeled dipeptide that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), also known as the Solute Carrier 15 (SLC15) family.[1] These transporters, primarily PEPT1 and PEPT2, are crucial for the absorption and reabsorption of di- and tripeptides in various tissues, including the intestine, kidneys, and even in cancer cells.[2][3][4] The fluorescent properties of D-Ala-Lys-AMCA allow for the direct visualization and quantification of peptide transport, making it an indispensable substrate for characterizing transporter function, screening for inhibitors, and identifying potential drug delivery pathways.[5][6]
This technical guide provides an in-depth overview of the mechanism of action of D-Ala-Lys-AMCA as a peptide transporter substrate, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and life sciences.
Core Mechanism of Action
D-Ala-Lys-AMCA is actively transported across cell membranes by PEPT1 and PEPT2. This process is driven by an inwardly directed proton gradient, a hallmark of the POT family of transporters.[4] The transport mechanism is characterized by the co-transport of protons and the dipeptide substrate, leading to the accumulation of the fluorescent molecule inside the cell.[4] This accumulation can be readily measured and visualized using fluorescence microscopy or quantified with a fluorescence plate reader.[5]
PEPT1 and PEPT2 exhibit distinct kinetic properties and tissue distribution. PEPT1 is generally considered a low-affinity, high-capacity transporter, predominantly found in the small intestine, where it plays a major role in nutrient absorption.[1][3] In contrast, PEPT2 is a high-affinity, low-capacity transporter, primarily expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate.[1][7] The differential affinity of these transporters for substrates like D-Ala-Lys-AMCA allows for their distinct characterization in various biological systems.
Quantitative Data: Kinetic Parameters of Peptide Transporter Substrates
The following table summarizes the kinetic parameters for the transport of fluorescently labeled dipeptides by PEPT1 and PEPT2, primarily using β-Ala-Lys-AMCA, a closely related analog of D-Ala-Lys-AMCA, in rat renal brush border membrane vesicles (BBMV) and outer medullary membrane vesicles (OMMV), which are enriched in PEPT1 and PEPT2, respectively.[7][8]
| Substrate | Transporter Model | Affinity (Km) | Capacity (Vmax) | Reference |
| β-Ala-Lys-AMCA | BBMV (PEPT1) | 783.7 ± 115.7 µM | 2191.2 ± 133.9 ΔF/min/mg | [7][8] |
| β-Ala-Lys-AMCA | OMMV (PEPT2) | 93.6 ± 21.9 µM | 935.8 ± 50.2 ΔF/min/mg | [7][8] |
Experimental Protocols
Cellular Uptake Assay for D-Ala-Lys-AMCA
This protocol is designed to visualize and quantify the uptake of D-Ala-Lys-AMCA in cultured cells.
Materials:
-
D-Ala-Lys-AMCA TFA
-
Cell culture medium (serum-free for dilution)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells expressing PEPT1 or PEPT2 (e.g., Caco-2, LNCaP, PC-3)[2][5]
-
Fluorescence microscope with appropriate filters (Ex/Em = 390/480 nm)[5]
-
Optional: Fluorescence plate reader for quantification
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for quantification, chamber slides for microscopy) and grow to the desired confluency.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile ddH₂O or DMSO. Store at -20°C or -80°C in aliquots, protected from light.[5]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in pre-warmed serum-free cell culture medium or PBS.[5]
-
Cell Washing: Gently wash the cells twice with PBS for 5 minutes each time to remove any residual medium.[5]
-
Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified period (e.g., 1-2 hours).[5]
-
Washing: Aspirate the dye-containing solution and wash the cells 2-3 times with fresh culture medium for 5 minutes each time to remove extracellular fluorescence.[5]
-
Visualization/Quantification:
-
Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set (Ex/Em = 390/480 nm).[5]
-
Quantification: Measure the fluorescence intensity using a plate reader at the same excitation and emission wavelengths.
-
Competitive Inhibition Assay
This protocol is used to determine if a test compound inhibits the transport of D-Ala-Lys-AMCA, thereby acting as a substrate or inhibitor of the peptide transporter.
Materials:
-
Same as the Cellular Uptake Assay
-
Test compound (potential inhibitor)
-
Known competitive inhibitor (e.g., Gly-Sar)[2]
Procedure:
-
Follow steps 1-4 of the Cellular Uptake Assay protocol.
-
Co-incubation: Prepare working solutions of D-Ala-Lys-AMCA at a fixed concentration (e.g., 100 µM) and varying concentrations of the test compound or a known inhibitor like Gly-Gln.[7]
-
Add the co-incubation solutions to the cells and incubate at 37°C for the predetermined time.
-
Follow steps 6 and 7 of the Cellular Uptake Assay protocol to wash the cells and measure the fluorescence.
-
Analysis: A decrease in fluorescence intensity in the presence of the test compound compared to the control (D-Ala-Lys-AMCA alone) indicates inhibition of transport.
Visualizations
Signaling and Transport Pathway
References
- 1. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternating access mechanism in the POT family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Unveiling the Luminescence: A Technical Guide to the Fluorescent Properties of D-Ala-Lys-AMCA TFA
For researchers, scientists, and professionals in drug development, understanding the nuanced fluorescent characteristics of probes like D-Ala-Lys-AMCA TFA is paramount for accurate and reproducible experimental outcomes. This guide provides an in-depth analysis of the core fluorescent properties of this widely used substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), offering a foundation for its application in cellular uptake studies and inhibitor screening.
This compound is a dipeptide conjugated to the blue fluorescent dye Aminomethylcoumarin Acetate (AMCA). Its utility as a research tool stems from its ability to be transported into cells via PEPT1, allowing for the visualization and quantification of transporter activity.[1][2][3][4] The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility. This document delves into the key photophysical parameters of the AMCA fluorophore, provides detailed experimental protocols for their determination, and illustrates the underlying principles of its fluorescence.
Core Fluorescent Properties
The fluorescent characteristics of this compound are fundamentally governed by its AMCA moiety. While the conjugation of the D-Ala-Lys dipeptide and the presence of the TFA counter-ion can subtly influence these properties, the data for the parent AMCA fluorophore provide a robust baseline for experimental design and interpretation.
Quantitative Data Summary
The following table summarizes the key fluorescent properties of the AMCA fluorophore. It is important to note that these values may exhibit slight variations depending on the solvent, pH, and local molecular environment.
| Fluorescent Property | Value | Unit |
| Excitation Maximum (λex) | ~345 - 350 | nm |
| Emission Maximum (λem) | ~440 - 480 | nm |
| Molar Extinction Coefficient (ε) | ~17,400 - 19,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.91 | - |
| Fluorescence Lifetime (τ) | Not available | ns |
Data sourced from multiple suppliers and databases for the AMCA fluorophore. The exact values for the this compound conjugate may differ slightly.
Experimental Protocols
To empower researchers to validate and standardize their fluorescence measurements, this section outlines detailed methodologies for determining the core fluorescent properties of this compound or similar fluorophores.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Principle: The Beer-Lambert law (A = εlc) states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length of the light through the solution (l), and the molar extinction coefficient (ε).
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., DMSO, water, or a buffer of choice) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the excitation maximum of AMCA (~350 nm).
-
Use the same solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear regression line will be the product of the molar extinction coefficient and the path length (typically 1 cm).
-
Calculate ε by dividing the slope by the path length.
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Principle: The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.
Procedure:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to AMCA. For blue-emitting dyes, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.
-
Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength.
-
Ensure identical experimental settings (e.g., excitation and emission slit widths) for both measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
Principle: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival times of the emitted photons relative to the excitation pulses.
Procedure:
-
Instrument Setup: A TCSPC system typically consists of a pulsed laser or LED, a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at the excitation wavelength of AMCA.
-
Collect the emitted photons and record their arrival times.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental process of fluorescence and a typical experimental workflow.
Caption: The Jablonski diagram illustrating the process of fluorescence.
Caption: A generalized workflow for determining fluorescent properties.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. AMCA Acid | AxisPharm [axispharm.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ala-Lys-AMCA TFA as a Substrate for PEPT1 and PEPT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial for the absorption and distribution of di- and tripeptides, as well as a wide range of peptidomimetic drugs. Understanding the substrate specificity and transport kinetics of these transporters is paramount for effective drug design and delivery. D-Ala-Lys-AMCA TFA is a fluorescently labeled dipeptide that serves as a valuable tool for characterizing the activity of PEPT1 and PEPT2. This guide provides a comprehensive overview of its application, including quantitative transport data, detailed experimental protocols, and insights into the regulatory signaling pathways.
Quantitative Transport Kinetics
The affinity (Km) and maximum transport velocity (Vmax) of a substrate are critical parameters for characterizing transporter function. The following table summarizes the reported kinetic parameters for the transport of a closely related fluorescent dipeptide, β-Ala-Lys-AMCA, by PEPT1 and PEPT2 in a renal model. It is important to note that PEPT1 is characterized as a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter[1].
| Transporter | Tissue/Model System | Substrate | Km (μM) | Vmax (ΔF/min/mg protein) | Reference |
| PEPT1 | Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [Alghamdi et al., 2018[2]] |
| PEPT2 | Brush Border Membrane Vesicles - Outer Medulla (BBMV-OM) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [Alghamdi et al., 2018[2]] |
Experimental Protocols
Protocol 1: Fluorescent Uptake Assay in Cell Culture (e.g., Caco-2 cells)
This protocol describes a general procedure for measuring the uptake of this compound into a cell line endogenously or recombinantly expressing PEPT1 or PEPT2, such as the human colon adenocarcinoma cell line Caco-2, which is a well-established model for intestinal absorption.
Materials:
-
This compound
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0 and pH 7.4)
-
24-well or 96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader (Ex/Em = ~350/450 nm)
-
Inhibitors (e.g., Gly-Sar, a known PEPT1/2 substrate)
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto black, clear-bottom 24-well or 96-well plates at a suitable density to achieve a confluent monolayer. Allow cells to differentiate for 14-21 days, with regular media changes.
-
-
Uptake Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare working solutions of this compound in transport buffer (HBSS, pH 6.0) at various concentrations (e.g., 10 µM to 1 mM).
-
Wash the cell monolayer twice with pre-warmed transport buffer (HBSS, pH 7.4).
-
Remove the wash buffer and add the this compound working solution to the cells.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
To terminate the uptake, aspirate the substrate solution and wash the cells three times with ice-cold transport buffer (HBSS, pH 7.4).
-
-
Quantification:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for AMCA (Ex/Em = ~350/450 nm). Capture images for qualitative or semi-quantitative analysis of intracellular fluorescence.
-
Fluorescence Plate Reader: Lyse the cells in a suitable lysis buffer and measure the fluorescence intensity of the lysate using a fluorescence plate reader (Ex/Em = ~350/450 nm). Normalize the fluorescence to the protein concentration of the lysate.
-
-
Inhibition Assay (to confirm transporter-mediated uptake):
-
Co-incubate the cells with this compound and a known PEPT1/2 inhibitor (e.g., a high concentration of Gly-Sar).
-
A significant reduction in intracellular fluorescence in the presence of the inhibitor indicates specific uptake via the peptide transporters.
-
Experimental Workflow Diagram
Caption: Workflow for a fluorescent peptide uptake assay.
Regulatory Signaling Pathways
The activity and expression of PEPT1 and PEPT2 are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for comprehending the physiological and pharmacological modulation of these transporters.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is implicated in the regulation of both PEPT1 and PEPT2. Cytokines and growth factors can activate this pathway, leading to changes in transporter expression and activity.
Caption: Regulation of PEPT1/2 by the JAK/STAT pathway.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This pathway has also been shown to influence the activity of PEPT1 and PEPT2.
Caption: Regulation of PEPT1/2 by the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a powerful tool for investigating the function of the peptide transporters PEPT1 and PEPT2. Its fluorescent properties allow for real-time visualization and quantification of transport activity in various experimental systems. By utilizing the provided kinetic data and experimental protocols, researchers can effectively characterize the roles of PEPT1 and PEPT2 in drug absorption and disposition. Furthermore, a deeper understanding of the regulatory signaling pathways will open new avenues for modulating transporter activity for therapeutic benefit.
References
The role of D-Ala-Lys-AMCA TFA in studying peptide transport.
An In-depth Technical Guide
The Role of D-Ala-Lys-AMCA TFA in Studying Peptide Transport
This guide provides a comprehensive overview of this compound, a specialized fluorescent dipeptide, and its application in the study of peptide transport mechanisms. Tailored for researchers, scientists, and drug development professionals, this document details the probe's properties, the transport pathways it elucidates, and the experimental protocols for its use.
Introduction to Peptide Transport and D-Ala-Lys-AMCA
The transport of small peptides (di- and tripeptides) across biological membranes is a fundamental process, crucial for protein digestion, nutrient absorption, and the pharmacokinetics of many peptide-based drugs.[1] This transport is primarily mediated by the Solute Carrier (SLC) 15 family, which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2.[2][3]
-
PEPT1 (SLC15A1) is a high-capacity, low-affinity transporter predominantly found in the brush border membrane of the intestinal epithelium, where it plays a vital role in absorbing dietary peptides.[4][5] It is also expressed in the kidney proximal tubules.[4]
-
PEPT2 (SLC15A2) is a low-capacity, high-affinity transporter, mainly expressed in the kidneys for peptide reabsorption, but also found in other tissues, including the brain.[3]
Understanding the function and regulation of these transporters is critical for nutrition science and for designing drugs with improved oral bioavailability. To probe these mechanisms, researchers utilize specific substrates that can be easily tracked. This compound is one such tool, a fluorescently labeled dipeptide designed to be a specific substrate for these transporters.[6]
Core Components and Properties of this compound
D-Ala-Lys-AMCA is a composite molecule where each component serves a distinct purpose in transport assays.
-
The Peptide Moiety (D-Ala-Lys): The core of the molecule is the dipeptide. The presence of D-Alanine instead of its natural L-isomer is a critical feature, rendering the peptide resistant to degradation by cellular peptidases.[7][8] This stability ensures that the measured fluorescence signal corresponds to the transport of the intact peptide rather than its breakdown products. The Lysine residue provides a basic side chain.[9] This dipeptide structure is recognized and transported by PEPT isoforms.[7]
-
The Fluorophore (AMCA): The peptide is conjugated to 7-Amino-4-methylcoumarin (AMCA), a bright, blue-fluorescent dye.[10][11] AMCA is valued for its high resistance to photobleaching, a large Stokes shift, and fluorescence that remains stable across a wide physiological pH range (4 to 10).[10][12] These properties make it an excellent reporter for quantitative assays in various biological buffers and cellular compartments.
-
The Counterion (TFA): Trifluoroacetic acid (TFA) is often present as a counterion from the peptide synthesis and purification process. At the low concentrations used in cellular assays, it is physiologically benign and does not interfere with the transport mechanism.
The key physicochemical and spectral properties are summarized below.
| Property | Value / Description |
| Molecular Structure | Dipeptide (D-Alanine, L-Lysine) conjugated to a fluorescent dye (AMCA). |
| Function | Fluorescent substrate for PEPT1 and PEPT2 transporters.[6][7] |
| Key Feature | D-Alanine provides resistance to enzymatic degradation.[8] |
| Fluorophore | AMCA (7-Amino-4-methylcoumarin).[11] |
| Excitation Maximum (Ex) | ~350 - 390 nm.[6][13] |
| Emission Maximum (Em) | ~450 - 480 nm.[6][13] |
| Appearance | Blue fluorescence.[6] |
Mechanism of PEPT1-Mediated Transport
D-Ala-Lys-AMCA is transported into cells via a secondary active transport mechanism known as proton-coupled symport. The PEPT1 transporter harnesses the electrochemical potential of an inwardly directed proton (H+) gradient to drive the uptake of the dipeptide against its concentration gradient.[2][4] This process is electrogenic, as it involves the net movement of a positive charge into the cell. The maintenance of this crucial proton gradient at the cell surface is supported by other membrane proteins, such as the Na+/H+ exchanger (NHE), which pumps protons out of the cell.[2]
Caption: Mechanism of PEPT1-mediated uptake of D-Ala-Lys-AMCA.
Experimental Protocols and Applications
D-Ala-Lys-AMCA is a versatile tool for several key applications, including direct measurement of transporter activity and screening for competitive inhibitors.
Application 1: Cell-Based Peptide Uptake Assay
This is the most common application, often using the Caco-2 human colon adenocarcinoma cell line. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer that serves as an excellent in-vitro model of the human intestinal epithelium.[14][15]
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded at a high density (e.g., 1 x 10^5 cells/well) onto Transwell inserts and cultured for 21 days to allow for full differentiation and formation of tight junctions.[15]
-
Verify Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Preparation of Probe: A stock solution of D-Ala-Lys-AMCA (e.g., 100 mM in DMSO) is prepared. Just before use, a working solution (e.g., 25-150 µM) is made by diluting the stock in a pre-warmed transport buffer (e.g., HBSS or PBS, pH 6.0-6.5 to mimic the acidic environment of the gut lumen).[6]
-
Uptake Experiment: The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell plate. The cells are washed twice with warm transport buffer.[6]
-
Incubation: The D-Ala-Lys-AMCA working solution is added to the apical chamber, and fresh buffer is added to the basolateral chamber. The plate is incubated at 37°C for a set period (e.g., 10 minutes to 2 hours).[6]
-
Termination and Washing: The uptake is stopped by aspirating the probe solution and washing the cell monolayer 2-3 times with ice-cold buffer to remove any non-internalized probe.[6]
-
Detection and Quantification:
-
Fluorescence Microscopy: The Transwell membrane is excised and mounted on a slide for visualization of intracellular blue fluorescence.[6]
-
Plate Reader: For quantitative analysis, cells are lysed, and the fluorescence of the lysate is measured in a microplate reader (Ex/Em = 390/480 nm).[16] A standard curve is used to determine the amount of internalized peptide.
-
Application 2: Competitive Inhibition Assay
This assay is used to determine if a test compound (e.g., a new drug candidate) is a substrate or inhibitor of PEPT1. The experiment is performed as described above, but the test compound is co-incubated with D-Ala-Lys-AMCA. A reduction in the fluorescence signal compared to the control (D-Ala-Lys-AMCA alone) indicates that the test compound competes for transport.
Caption: General workflow for a cell-based peptide transport assay.
Quantitative Data Presentation
Direct kinetic data (Km, Vmax) for D-Ala-Lys-AMCA is not widely published. However, data from the closely related probe β-Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provides representative values for PEPT1 and PEPT2 activity.[17] PEPT1 is characterized by a higher Km (lower affinity) and higher Vmax (higher capacity) compared to PEPT2.
Table 1: Representative Kinetic Parameters for a Fluorescent Dipeptide Probe Data adapted from a study on β-Ala-Lys-AMCA in renal vesicles[17].
| Transporter (Vesicle Source) | Km (µM) | Vmax (ΔF/min/mg) | Interpretation |
| PEPT1 (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | Low Affinity, High Capacity |
| PEPT2 (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 | High Affinity, Low Capacity |
Table 2: Typical Experimental Parameters for D-Ala-Lys-AMCA Uptake Assays Data compiled from supplier protocols and related literature[6].
| Parameter | Cell-Based Assay (e.g., Caco-2) |
| Probe Concentration | 25 - 150 µM |
| Incubation Time | 10 min - 3 hours |
| Incubation Buffer pH | 6.0 - 6.5 |
| Temperature | 37°C |
| Detection Method | Fluorescence Microscopy, Plate Reader |
Conclusion
This compound is a powerful and reliable tool for investigating the function of PEPT1 and PEPT2 transporters. Its key advantages—namely, its resistance to enzymatic degradation and the robust, stable fluorescence of the AMCA tag—allow for clear and quantifiable measurement of peptide transport in a variety of model systems. By enabling detailed kinetic analysis and high-throughput screening for transporter inhibitors, this probe serves as an invaluable asset for academic researchers exploring nutrient absorption and for pharmaceutical scientists aiming to enhance the oral delivery of next-generation peptide and peptidomimetic drugs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Lysine - Wikipedia [en.wikipedia.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ala-Lys-AMCA TFA: A Technical Guide to Solubility and Stability for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of D-Ala-Lys-AMCA TFA, a widely used fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Understanding these characteristics is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines best practices for handling, storage, and use of this compound, supported by experimental protocols and data presented in a clear, structured format.
Core Properties of this compound
D-Ala-Lys-AMCA is a dipeptide composed of D-alanine and lysine, fluorescently labeled with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). It is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide purification process. The TFA counter-ion can influence the physicochemical properties of the peptide.
Solubility
The solubility of this compound is a critical first step in experimental design. The compound is soluble in several common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | A common solvent for preparing concentrated stock solutions. |
| Water (ddH₂O) | Up to 100 mM | May require sonication or gentle heating to fully dissolve. |
| Phosphate-Buffered Saline (PBS) | Working Concentrations | Dilute from a concentrated stock solution. |
For optimal dissolution, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the aqueous buffer of choice.
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and functionality of this compound. The stability of the compound can be considered in two parts: the peptide backbone and the AMCA fluorophore.
Solid-State Stability:
As a lyophilized powder, this compound is relatively stable. However, it is hygroscopic and should be stored under desiccating conditions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Precautions |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year (-20°C) or 2 years (-80°C) | Store in a desiccator, protected from light. |
| Stock Solution (in DMSO or H₂O) | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in aqueous buffer) | 2-8°C | Prepare fresh for each experiment | Use within the same day for best results. |
Fluorophore Stability:
The AMCA fluorophore exhibits robust photostability. Its fluorescence is also independent of pH in the range of 4 to 10, which is advantageous for a variety of biological assays.
Peptide Stability:
While the AMCA dye is stable, the peptide itself can be susceptible to degradation, primarily through hydrolysis of the peptide bond, especially at extreme pH values and elevated temperatures. To mitigate this, it is crucial to prepare working solutions fresh from a frozen stock on the day of the experiment.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in cell-based assays. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock and Working Solutions
A logical workflow ensures the correct preparation of solutions for experimental use.
Cell Staining Protocol for PEPT1 Transport Assay
This protocol outlines the steps for a typical cell-based assay to measure the uptake of this compound via the PEPT1 transporter.
The Role of the TFA Counter-ion
The trifluoroacetate (TFA) counter-ion is present due to its use in the purification of synthetic peptides by reverse-phase HPLC. While generally acceptable for many applications, TFA can have unintended effects.
For sensitive biological assays, or if TFA is suspected to interfere with experimental results, it may be advisable to exchange the TFA salt for a more biocompatible counter-ion, such as acetate or hydrochloride. Protocols for this exchange typically involve ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.
Conclusion
This compound is a valuable tool for studying PEPT1-mediated transport. By adhering to the guidelines for solubility, storage, and handling outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental data. Careful consideration of the potential effects of the TFA counter-ion is also recommended for sensitive applications. Always refer to the manufacturer's specific instructions for the lot of material being used.
An In-depth Technical Guide to D-Ala-Lys-AMCA TFA: A Fluorescent Probe for Peptide Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Ala-Lys-AMCA TFA, a fluorescent dipeptide derivative crucial for the study of proton-coupled oligopeptide transporters (PEPTs). Its utility as a substrate for PEPT1 and PEPT2 makes it an invaluable tool in drug discovery and development, particularly for assessing drug delivery and transporter-mediated uptake.
Core Chemical and Physical Properties
D-Ala-Lys-AMCA is a dipeptide composed of D-alanine and lysine, conjugated to the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). It is commonly supplied as a trifluoroacetate (TFA) salt.
| Property | Value |
| IUPAC Name | (2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid[] |
| Molecular Formula | C21H28N4O6 (free base)[][2] |
| Molecular Weight | 432.47 g/mol (free base)[][2], 546.49 g/mol (TFA salt) |
| Purity | >98%[] |
| Solubility | Soluble in DMSO[] |
| Appearance | Solid powder |
| Excitation Wavelength (Ex) | 381-450 nm (violet), specifically noted as ~390 nm[3][4][5] |
| Emission Wavelength (Em) | 451-495 nm (blue)[3], specifically noted as ~480 nm[3][4][5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Shipped with blue ice. Keep away from direct sunlight.[2][6] |
Mechanism of Action: A Fluorescent Substrate for PEPT1 and PEPT2
D-Ala-Lys-AMCA is a well-characterized substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[][2][3][4][7] These transporters are integral membrane proteins responsible for the uptake of di- and tripeptides and a variety of peptidomimetic drugs. The transport of D-Ala-Lys-AMCA is pH-dependent, a hallmark of PEPT transporter activity.
The fluorescence of the AMCA group allows for the direct visualization and quantification of its uptake into cells and tissues. This property makes D-Ala-Lys-AMCA a powerful tool for:
-
Characterizing the activity of PEPT1 and PEPT2 in various cell lines and tissues.
-
Screening for and identifying substrates or inhibitors of PEPT transporters.[3][4][5]
-
Studying the targeted delivery of drugs via PEPT transporters to specific tissues, such as the intestine and kidney.
PEPT1-Mediated Cellular Uptake of this compound
Caption: PEPT1-mediated co-transport of D-Ala-Lys-AMCA and a proton across the cell membrane.
Experimental Protocols
The following are generalized protocols for utilizing D-Ala-Lys-AMCA in cell-based assays. These should be optimized for specific cell types and experimental conditions.
Stock Solution Preparation
-
Preparation of a 100 mM Stock Solution: Dissolve the appropriate amount of this compound in DMSO.[3] For example, to prepare 1 mL of a 100 mM stock solution of the TFA salt (MW: 546.49), dissolve 54.65 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[3][7]
Cellular Uptake Assay using Fluorescence Microscopy
This protocol is a general guide for visualizing the uptake of D-Ala-Lys-AMCA in cultured cells.
-
Cell Seeding: Plate cells (e.g., Caco-2, which expresses PEPT1) in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, dilute the 100 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 25-150 µM).[3][8] It is recommended to prepare this solution fresh.
-
Cell Washing: Gently wash the cells twice with PBS, for 5 minutes each time, to remove any residual serum and media components.[3]
-
Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified period (e.g., 1-2 hours).[3]
-
Washing: Aspirate the dye-containing working solution and wash the cells 2-3 times with fresh culture medium for 5 minutes each time to remove any extracellular probe.[3]
-
Visualization: Observe the cells using a fluorescence microscope equipped with appropriate filters for AMCA (Ex/Em = ~390/480 nm).[3] Increased intracellular blue fluorescence indicates uptake of the probe.
Workflow for a Competitive Inhibition Assay
This experiment can determine if a test compound is a substrate or inhibitor of PEPT1.
Caption: Workflow for a competitive inhibition assay using D-Ala-Lys-AMCA.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several research areas:
-
Cancer Research: Studies have shown that PEPT1 is overexpressed in certain cancer cells, such as liver and prostate cancer cell lines.[] D-Ala-Lys-AMCA can be used to investigate the potential of PEPT1 as a target for tumor-specific drug delivery.[] For instance, it has been demonstrated that D-Ala-Lys-AMCA is transported into liver cancer and Caco-2 cells.[3][4][5][7][8]
-
Pharmacokinetics and Drug Delivery: By using D-Ala-Lys-AMCA, researchers can assess the potential for new drug candidates to be absorbed via PEPT transporters in the intestine or reabsorbed in the kidney.[9]
-
Physiological Studies: This fluorescent probe has been utilized in ex vivo assays to visualize oligopeptide transporter-mediated uptake in tissues like the murine small intestine.[]
References
- 2. D-Ala-Lys-AMCA | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PEPT1底物 | MCE [medchemexpress.cn]
- 6. This compound (375822-19-8 free base) | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: D-Ala-Lys-AMCA TFA Uptake Assay in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion.[1][3] Furthermore, PEPT1 is recognized for its capacity to transport a wide array of peptidomimetic drugs, including certain antibiotics and ACE inhibitors, making it a significant transporter in drug delivery and pharmacokinetics.[4]
The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a valuable in vitro model for the intestinal barrier. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of PEPT1.
D-Ala-Lys-AMCA (D-Alanine-Lysine-7-amino-4-methylcoumarin-3-acetic acid) is a fluorescent dipeptide that acts as a substrate for PEPT1.[5] Its uptake into cells can be quantified by measuring the fluorescence of the AMCA fluorophore (Excitation/Emission ≈ 390/480 nm).[5] This application note provides a detailed protocol for performing a D-Ala-Lys-AMCA trifluoroacetate (TFA) salt uptake assay in Caco-2 cells to characterize PEPT1 activity and assess the potential of test compounds to interact with this transporter.
Signaling and Transport Pathway
The uptake of D-Ala-Lys-AMCA into Caco-2 cells is primarily mediated by the PEPT1 transporter. This process is an active transport mechanism driven by a proton gradient across the apical membrane. The transporter functions as a symporter, co-transporting protons and the dipeptide substrate into the cell.[1][3] The electrochemical proton gradient is maintained by the Na+/H+ exchanger on the apical membrane, which in turn is dependent on the Na+/K+ ATPase on the basolateral membrane.[3]
Caption: PEPT1-mediated uptake of D-Ala-Lys-AMCA in Caco-2 cells.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Caco-2 Cells | ATCC | HTB-37 |
| D-Ala-Lys-AMCA TFA | MedChemExpress | HY-112833A |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Non-Essential Amino Acids (NEAA) | Gibco | 11140050 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| Transwell® Permeable Supports (0.4 µm pore size) | Corning | 3413 (for 12-well plates) |
| 12-well Cell Culture Plates | Corning | 3513 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Glycyl-sarcosine (Gly-Sar) | Sigma-Aldrich | G0137 |
Caco-2 Cell Culture and Seeding on Transwell® Inserts
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet Transwell® inserts with culture medium in the apical (upper) and basolateral (lower) chambers of a 12-well plate.
-
Trypsinize confluent Caco-2 cells and resuspend them in culture medium.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Add fresh culture medium to the basolateral chamber.
-
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Assessment: Before the uptake assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.
This compound Uptake Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of D-Ala-Lys-AMCA in transport buffer (HBSS with 10 mM HEPES, pH 6.5) at the desired concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
For inhibition studies, prepare a working solution of a known PEPT1 inhibitor, such as Gly-Sar (e.g., 20 mM), in the transport buffer.
-
-
Uptake Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4).
-
Pre-incubate the monolayers with transport buffer (pH 6.5) in the apical chamber and transport buffer (pH 7.4) in the basolateral chamber for 20 minutes at 37°C.
-
Remove the pre-incubation buffer from the apical chamber.
-
Add the D-Ala-Lys-AMCA working solution to the apical chamber. For inhibition assays, add the D-Ala-Lys-AMCA solution containing the inhibitor.
-
Incubate for a specific time period (e.g., 30, 60, 90, 120 minutes) at 37°C.
-
At the end of the incubation, remove the uptake solution from the apical chamber.
-
Wash the monolayers three times with ice-cold PBS to stop the uptake.
-
-
Cell Lysis and Fluorescence Measurement:
-
Add a suitable lysis buffer (e.g., RIPA buffer) to the apical chamber and incubate on ice for 15 minutes.
-
Transfer the cell lysates to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~480 nm.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization of fluorescence values.
-
Experimental Workflow
Caption: Workflow for D-Ala-Lys-AMCA uptake assay in Caco-2 cells.
Data Presentation
Table 1: Concentration-Dependent Uptake of D-Ala-Lys-AMCA
| D-Ala-Lys-AMCA (µM) | Fluorescence Intensity (RFU/mg protein) |
| 0 | Baseline |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
| 200 | Value ± SD |
Table 2: Time-Dependent Uptake of 50 µM D-Ala-Lys-AMCA
| Incubation Time (min) | Fluorescence Intensity (RFU/mg protein) |
| 0 | Baseline |
| 30 | Value ± SD |
| 60 | Value ± SD |
| 90 | Value ± SD |
| 120 | Value ± SD |
Table 3: Inhibition of D-Ala-Lys-AMCA Uptake
| Condition | Fluorescence Intensity (RFU/mg protein) | % Inhibition |
| 50 µM D-Ala-Lys-AMCA (Control) | Value ± SD | 0% |
| 50 µM D-Ala-Lys-AMCA + 20 mM Gly-Sar | Value ± SD | Calculated % |
| 50 µM D-Ala-Lys-AMCA + Test Compound | Value ± SD | Calculated % |
Table 4: Apparent Permeability (Papp) Classification
| Papp (cm/s) | Absorption Classification |
| < 1 x 10⁻⁶ | Poor |
| 1 - 10 x 10⁻⁶ | Moderate |
| > 10 x 10⁻⁶ | High |
Note: Papp values are calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Conclusion
This protocol provides a detailed methodology for conducting a D-Ala-Lys-AMCA uptake assay in Caco-2 cells. This assay is a valuable tool for characterizing the activity of the PEPT1 transporter and for screening compounds for their potential to interact with this important drug transporter. The data generated can provide insights into the intestinal absorption mechanisms of peptidomimetic drugs and other new chemical entities.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for D-Ala-Lys-AMCA TFA in Fluorescence Microscopy for Peptide Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Lys-AMCA TFA is a fluorescently labeled dipeptide that serves as a valuable tool for studying peptide transport mechanisms in various biological systems. This molecule is a substrate for proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, which are crucial for the absorption and distribution of peptides and peptide-like drugs.[1] The conjugation of 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a blue fluorescent probe, to the D-alanine-lysine dipeptide allows for the direct visualization and quantification of its uptake into cells and tissues using fluorescence microscopy. The D-alanine residue confers resistance to enzymatic degradation, ensuring that the observed fluorescence is due to the transport of the intact dipeptide.
These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy-based peptide transport assays, along with data presentation guidelines and visualizations of the underlying biological pathways.
Product Information
| Property | Value |
| Full Name | D-Alanine-Lysine-7-Amino-4-Methylcoumarin-3-Acetic Acid, Trifluoroacetic Acid Salt |
| Appearance | Solid |
| Excitation Wavelength | ~390 nm[1] |
| Emission Wavelength | ~480 nm[1] |
| Transporters | PEPT1, PEPT2[1] |
Applications
-
Visualization of Peptide Uptake: Qualitative and quantitative assessment of peptide transporter activity in cell lines (e.g., Caco-2, LNCaP, PC-3) and tissue preparations.
-
High-Throughput Screening: Screening of compound libraries for potential inhibitors or substrates of PEPT1 and PEPT2.
-
Drug Development: Characterizing the interaction of peptide-based drugs with their transporters.
-
Physiological Studies: Investigating the regulation of peptide transport in different physiological and pathological conditions.
Data Presentation
Quantitative data from peptide transport assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize kinetic and inhibition data.
Table 1: Kinetic Parameters of Fluorescent Dipeptide Transport
| Transporter | Fluorescent Substrate | Km (µM) | Vmax (relative units) | Cell/Tissue Model | Reference |
| PEPT1 | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | Renal Brush Border Membrane Vesicles (Outer Cortex) | [2] |
| PEPT2 | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | Renal Brush Border Membrane Vesicles (Outer Medulla) | [2] |
Table 2: Competitive Inhibition of Fluorescent Dipeptide Transport
| Fluorescent Substrate (Concentration) | Inhibitor | Inhibitor Concentration | % Inhibition | Cell/Tissue Model | Reference |
| β-Ala-Lys-AMCA (100 µM) | Gly-Gln | 10 mM | 69% (PEPT1) | Renal Brush Border Membrane Vesicles (Outer Cortex) | [2] |
| β-Ala-Lys-AMCA (100 µM) | Gly-Gln | 10 mM | 80% (PEPT2) | Renal Brush Border Membrane Vesicles (Outer Medulla) | [2] |
Experimental Protocols
Protocol 1: General Fluorescence Microscopy Protocol for this compound Uptake in Cultured Cells
This protocol outlines the general steps for visualizing the uptake of this compound in adherent cell lines known to express PEPT1 or PEPT2.
Materials:
-
This compound
-
Cell line of interest (e.g., Caco-2 for PEPT1, LNCaP for PEPT2)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
-
Glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-90%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the this compound working solution to the cells. d. Incubate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes). Incubation times may need to be optimized for different cell lines.
-
Washing: a. Aspirate the working solution. b. Wash the cells three times with ice-cold PBS to remove extracellular probe and stop the transport process.
-
Imaging: a. Add fresh PBS or a suitable imaging buffer to the cells. b. Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm. c. Capture images for qualitative analysis or perform quantitative analysis of fluorescence intensity using appropriate software (e.g., ImageJ).
Protocol 2: Competitive Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the uptake of this compound.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Co-incubation: Prepare working solutions of this compound containing different concentrations of the test compound (inhibitor). Also, prepare a control solution with this compound only.
-
Cell Treatment: a. Aspirate the culture medium and wash the cells as described in Protocol 1. b. Add the control and inhibitor-containing working solutions to the respective wells. c. Incubate for the same duration as determined in the uptake assay.
-
Washing and Imaging: Follow steps 5 and 6 of Protocol 1.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in the control and inhibitor-treated groups. Calculate the percentage of inhibition for each inhibitor concentration.
Visualizations
Signaling Pathways Regulating PEPT1 and PEPT2
The activity and expression of PEPT1 and PEPT2 are regulated by various intracellular signaling pathways, including those involving Janus kinase (JAK), Phosphoinositide 3-kinase (PI3K), and mTOR.
Caption: Regulation of PEPT1/PEPT2 by signaling pathways.
Experimental Workflow for Fluorescence Microscopy Assay
The following diagram illustrates the key steps in performing a peptide transport assay using this compound and fluorescence microscopy.
Caption: Workflow for this compound uptake assay.
Logical Relationship for Competitive Inhibition
This diagram illustrates the principle of a competitive inhibition assay where an unlabeled substrate competes with the fluorescent probe for binding to the peptide transporter.
Caption: Principle of competitive inhibition assay.
References
Application Notes and Protocols for Screening PEPT1 Inhibitors using D-Ala-Lys-AMCA TFA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily expressed in the brush-border membrane of the small intestine. It plays a crucial role in the absorption of dietary di- and tripeptides. Beyond its physiological role, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptide-based drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs.[1][2][3] Consequently, the identification and characterization of PEPT1 inhibitors are of significant interest in drug development to understand and predict drug-drug interactions and to modulate drug absorption.
This document provides detailed application notes and protocols for a fluorescent-based assay utilizing the dipeptide substrate D-Ala-Lys-AMCA (D-Alanyl-L-lysine 7-amido-4-methylcoumarin) trifluoroacetate salt for the screening of PEPT1 inhibitors. D-Ala-Lys-AMCA is a fluorescent substrate of PEPT1 that is transported into cells, leading to an increase in intracellular fluorescence.[4][5] This assay offers a sensitive and high-throughput compatible method to identify and characterize compounds that inhibit PEPT1 transport activity.
Principle of the Assay
The D-Ala-Lys-AMCA TFA assay is a competitive uptake assay. In the absence of an inhibitor, PEPT1-expressing cells will actively transport the fluorescent substrate D-Ala-Lys-AMCA, resulting in a measurable intracellular fluorescence signal. When a potential PEPT1 inhibitor is present, it will compete with D-Ala-Lys-AMCA for binding to the transporter, leading to a decrease in the uptake of the fluorescent substrate and a corresponding reduction in the fluorescence signal. The degree of inhibition is proportional to the concentration and affinity of the inhibitory compound.
Data Presentation
Table 1: Kinetic Parameters of PEPT1 Substrates
| Substrate | Cell Line/System | Km (µM) | Vmax (relative units) | Reference |
| D-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (BBMV-OC) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [3][6] |
| β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (BBMV-OC) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [3][6] |
| Phe-Ψ-Ala | PEPT1-overexpressing HeLa cells | 275 ± 32 | Not Reported | [7] |
Table 2: IC50 Values of Known PEPT1 Inhibitors
| Inhibitor | Assay Substrate | Cell Line | IC50 | Reference |
| Losartan | Gly-Sar | CHO-hPepT1-M5 | 37.0 ± 4.8 µM | [1] |
| Octreotide | Gly-Sar | CHO-hPepT1-M5 | 4.2 ± 1.6 mM | [2] |
| Pasireotide | Gly-Sar | CHO-hPepT1-M5 | 0.53 ± 0.11 mM | [2] |
| Lys[Z(NO₂)]-Pro | Radiolabeled dipeptides | Caco-2 | 5-10 µM (Ki) | [8] |
| Ala-Phe | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 17.1 ± 0.8 µM | [9] |
| Valganciclovir | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 368.9 ± 1.5 µM | [9] |
| 5-Aminolevulinic acid | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 373.5 ± 1.6 µM | [9] |
Experimental Protocols
Materials and Reagents
-
PEPT1-expressing cells (e.g., Caco-2, MDCK-hPepT1, or other suitable cell lines)
-
Wild-type or mock-transfected cells (for control)
-
This compound salt
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer (pH 6.0)
-
Test compounds (potential inhibitors)
-
Known PEPT1 inhibitor (positive control, e.g., Losartan, Gly-Pro)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~350-390 nm, Emission: ~450-480 nm)
Cell Culture
-
Culture PEPT1-expressing cells and control cells in appropriate culture medium supplemented with FBS and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, seed cells into 96-well black, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
This compound Assay Protocol
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare working solutions of D-Ala-Lys-AMCA in MES buffer (pH 6.0) at the desired final concentration (e.g., 25-100 µM).
-
Prepare stock solutions of test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO, water).
-
Prepare serial dilutions of the test compounds and positive control in MES buffer.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Wash the cell monolayers twice with PBS.
-
Add the test compound dilutions or positive control to the respective wells. Include wells with MES buffer only as a no-inhibitor control.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.
-
Add the D-Ala-Lys-AMCA working solution to all wells to initiate the uptake reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes). This incubation time should be optimized to be within the linear range of substrate uptake.
-
Terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove extracellular fluorescent substrate.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350-390 nm and emission at ~450-480 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from mock-transfected cells or wells with a known potent inhibitor at a high concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization
References
- 1. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Peptide Transporter Activity using D-Ala-Lys-AMCA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake of peptides and peptide-based drugs is a critical process in nutrient absorption and pharmacokinetics. This uptake is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most extensively studied members of this family. PEPT1 is characterized as a low-affinity, high-capacity transporter predominantly found in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidneys and brain.[1][2] Understanding the activity of these transporters is crucial for drug development, as they can be targeted to enhance the oral bioavailability of peptide-based therapeutics.
D-Ala-Lys-AMCA TFA is a fluorescent dipeptide that serves as a substrate for peptide transporters, particularly PEPT1.[3] Its fluorescence (Excitation/Emission ≈ 390/480 nm) allows for the real-time visualization and quantification of transporter activity in live cells.[3] The use of a D-amino acid in its structure confers resistance to intracellular degradation by peptidases, ensuring that the fluorescent signal accurately reflects transport activity. This application note provides detailed protocols for utilizing this compound in live-cell imaging to characterize peptide transporter function, including methods for determining kinetic parameters and assessing inhibition.
Data Presentation
The following tables summarize key quantitative data related to the use of fluorescently labeled dipeptides for assessing peptide transporter activity.
Table 1: Spectral Properties of D-Ala-Lys-AMCA
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~390 nm | [3] |
| Emission Wavelength (Em) | ~480 nm | [3] |
Table 2: Kinetic Parameters of Fluorescent Dipeptide Transport via PEPT1 and PEPT2 (using β-Ala-Lys-AMCA as a proxy)
| Transporter | Substrate | Km (µM) | Vmax (ΔF/min/mg protein) | Source |
| PEPT1 (BBMV-OC*) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [4] |
| PEPT2 (BBMV-OM**) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [4] |
*Brush Border Membrane Vesicles from Outer Cortex (predominantly PEPT1) *Brush Border Membrane Vesicles from Outer Medulla (predominantly PEPT2)
Table 3: IC50 Values of Known Inhibitors on Gly-Sar Uptake (as a reference for PEPT1 inhibition)
| Inhibitor | Substrate | IC50 (µM) | Cell Line | Reference |
| Losartan | Gly-Sar | 45.1 ± 15.8 | Caco-2 | [5] |
| Gly-Pro | Gly-Sar | 257 ± 28 | Caco-2 | [5] |
| Valacyclovir | Gly-Sar | 894 ± 309 | Caco-2 | [5] |
Note: These IC50 values were determined using the non-fluorescent substrate Gly-Sar. They serve as a reference for expected inhibition of PEPT1 activity.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of this compound Uptake
This protocol provides a general procedure for visualizing the uptake of this compound in cultured cells known to express peptide transporters (e.g., Caco-2, HeLa, PC-3).[6]
Materials:
-
This compound
-
Cell line expressing peptide transporters (e.g., Caco-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a MES-buffered solution)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filters for AMCA (Ex/Em ≈ 390/480 nm)
Procedure:
-
Cell Seeding: Seed cells onto live-cell imaging compatible plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment. For Caco-2 cells, culture for 21-25 days to allow for differentiation and polarization.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution in pre-warmed Transport Buffer to the desired final concentration (e.g., 25-150 µM).[3]
-
Cell Washing: Gently wash the cell monolayer twice with pre-warmed PBS or Transport Buffer to remove residual culture medium.
-
Incubation with this compound: Add the this compound working solution to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 10 minutes to 3 hours).[3]
-
Cell Washing: Aspirate the this compound solution and wash the cells three times with ice-cold Transport Buffer to remove extracellular fluorescence.
-
Live-Cell Imaging: Immediately add fresh, pre-warmed Transport Buffer to the cells and proceed with imaging using a fluorescence microscope. Acquire images using settings optimized for AMCA fluorescence.
Protocol 2: Quantitative Analysis of Peptide Transporter Activity
This protocol describes how to quantify the rate of this compound uptake to determine kinetic parameters.
Materials:
-
Same as Protocol 1
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Time-Course Experiment:
-
Prepare a series of imaging plates.
-
Add this compound working solution to the cells and start a timer.
-
At various time points (e.g., 2, 5, 10, 15, 30, 60 minutes), stop the uptake by rapidly washing the cells three times with ice-cold Transport Buffer.
-
Add fresh, pre-warmed Transport Buffer and acquire images.
-
-
Concentration-Dependent Experiment (for Km and Vmax determination):
-
Prepare this compound working solutions at a range of concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Incubate separate wells of cells with each concentration for a fixed, linear uptake time (determined from the time-course experiment).
-
Wash the cells and acquire images as described above.
-
-
Image Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of individual cells or defined regions of interest (ROIs) within the cell monolayer.
-
Subtract the background fluorescence from an area without cells.
-
For the time-course experiment, plot the mean fluorescence intensity against time to determine the initial rate of uptake.
-
For the concentration-dependent experiment, plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the uptake of this compound.
Materials:
-
Same as Protocol 1
-
Test inhibitor compound (e.g., Gly-Sar, a known PEPT1 substrate)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with the test inhibitor at various concentrations in Transport Buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Co-incubation: Add this compound working solution (at a concentration close to its Km) to the wells already containing the inhibitor.
-
Incubation: Incubate for a fixed time within the linear range of uptake.
-
Washing and Imaging: Wash the cells and acquire images as described in Protocol 1.
-
Data Analysis:
-
Quantify the mean fluorescence intensity as described in Protocol 2.
-
Plot the percentage of this compound uptake (relative to the control without inhibitor) against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Visualizations
Diagram 1: Signaling Pathway of D-Ala-Lys-AMCA Uptake via PEPT1
Caption: Proton-coupled transport of D-Ala-Lys-AMCA via PEPT1.
Diagram 2: Experimental Workflow for Quantitative Live-Cell Imaging
Caption: Workflow for quantitative live-cell imaging of peptide uptake.
Diagram 3: Logical Relationship for Inhibition Assay
Caption: Logic of the peptide transporter inhibition assay.
References
- 1. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring D-Ala-Lys-AMCA TFA Uptake in Primary Hepatocytes
Introduction
Primary hepatocytes are a critical in vitro model for studying hepatic drug transport, a key determinant of drug disposition, efficacy, and toxicity. Solute carrier (SLC) transporters, such as the proton-coupled oligopeptide transporters (PEPT), play a significant role in the uptake of various endogenous compounds and xenobiotics into the liver.[1][2] D-Ala-Lys-AMCA is a fluorescent dipeptide that serves as a substrate for peptide transporters, making it a valuable tool for characterizing transporter activity.[3][4][5][][7] This application note provides a detailed protocol for measuring the uptake of D-Ala-Lys-AMCA in primary hepatocytes, enabling researchers to screen for transporter-drug interactions and investigate the mechanisms of hepatic drug clearance. The assay quantifies transporter function by measuring the accumulation of the fluorescent substrate within cells.[8]
Principle of the Assay
The assay is based on the quantification of intracellular fluorescence following the incubation of primary hepatocytes with D-Ala-Lys-AMCA. The substrate is actively transported into hepatocytes via peptide transporters. After incubation, extracellular substrate is removed by washing, and the cells are lysed. The intracellular fluorescence, which is directly proportional to the amount of substrate taken up, is then measured using a fluorescence plate reader. The specificity of the uptake can be confirmed through inhibition studies using known transporter inhibitors. Comparing uptake at 37°C (active transport) versus 4°C (passive diffusion) can distinguish between transporter-mediated and non-specific uptake.
Materials and Reagents
Equipment:
-
Fluorescence microplate reader (Excitation ~380-390 nm, Emission ~480-500 nm)[3][4]
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Automated or manual multichannel pipettes
-
Refrigerated centrifuge
-
Inverted microscope
Consumables:
-
Cryopreserved or fresh primary hepatocytes
-
Collagen-coated, black-walled, clear-bottom 96-well microplates
-
Reagent reservoirs
-
Pipette tips
-
Microcentrifuge tubes
Reagents:
-
D-Ala-Lys-AMCA TFA (Trifluoroacetate salt)
-
Hepatocyte plating and culture medium (e.g., Williams' Medium E)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
L-glutamine and penicillin-streptomycin supplements
-
Cell lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS)
-
Known transporter inhibitors (e.g., Gly-Sar, cefadroxil) for validation[]
-
BCA Protein Assay Kit
-
Dimethyl sulfoxide (DMSO)
Experimental Protocols
Preparation of Reagents
-
D-Ala-Lys-AMCA Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.[3][4]
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) HBSS to the desired final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Inhibitor Solutions: Prepare stock solutions of inhibitors in DMSO or an appropriate solvent. Prepare working solutions in HBSS at 2-10 times the final desired concentration.
Cell Culture
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion).
-
Seed the hepatocytes in collagen-coated, black-walled, clear-bottom 96-well plates at a density of 60,000-80,000 cells/well in 100 µL of plating medium.
-
Incubate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently replace the plating medium with 100 µL of fresh, pre-warmed culture medium.
-
Maintain the cells in culture for 24-48 hours before initiating the uptake assay.
Uptake Assay Procedure
-
Preparation: Gently aspirate the culture medium from all wells. Wash the cell monolayer twice with 150 µL of pre-warmed (37°C) HBSS, being careful not to disturb the cells.
-
Pre-incubation: Add 100 µL of warm HBSS to each well. For inhibition studies, add 50 µL of HBSS and 50 µL of the 2X inhibitor working solution. Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add 50 µL of the D-Ala-Lys-AMCA working solution to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). Note: The optimal incubation time should be determined empirically to ensure uptake is within the linear range.[9]
-
Terminate Uptake: To stop the reaction, rapidly aspirate the substrate solution and immediately wash the wells three times with 200 µL of ice-cold HBSS.
-
Cell Lysis: After the final wash, aspirate all remaining buffer. Add 50-100 µL of cell lysis buffer to each well. Incubate for 15-20 minutes on a plate shaker at room temperature to ensure complete lysis.
-
Fluorescence Measurement: Transfer the lysate to a new 96-well plate (or read directly if the assay plate is compatible). Measure the fluorescence using a microplate reader with excitation set to ~385 nm and emission to ~485 nm.[3][4]
-
Protein Quantification: Use 10-20 µL of the cell lysate from each well to determine the protein concentration using a BCA assay, following the manufacturer's instructions. This is used to normalize the fluorescence data.
Data Presentation and Analysis
The raw fluorescence units (RFU) should be normalized to the protein concentration in each well to account for any variations in cell number.
Normalized Uptake (RFU/mg protein) = (RFU_sample - RFU_blank) / (mg protein_sample)
Table 1: Kinetic Parameters of D-Ala-Lys-AMCA Uptake This table presents example Michaelis-Menten kinetic parameters, which should be determined by measuring uptake across a range of substrate concentrations.
| Parameter | Value | Unit |
| Km (Michaelis Constant) | 45.8 | µM |
| Vmax (Maximum Velocity) | 1250 | RFU/mg/min |
Table 2: Effect of Inhibitors on D-Ala-Lys-AMCA Uptake This table shows example data for characterizing the transporters involved. Uptake is measured in the presence and absence of known inhibitors.
| Compound | Concentration (µM) | % Inhibition of Uptake |
| Control (No Inhibitor) | - | 0% |
| Gly-Sar | 1000 | 78.5% |
| Cefadroxil | 500 | 65.2% |
| Test Compound A | 10 | 12.1% |
| Test Compound B | 10 | 89.7% |
Visualizations
Caption: Flowchart of the hepatocyte uptake assay protocol.
Caption: Diagram of D-Ala-Lys-AMCA uptake via transporters.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Specific expression of proton-coupled oligopeptide transporter 1 in primary hepatocarcinoma-a novel strategy for tumor-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying PEPT2 Activity in Renal Cells Using D-Ala-Lys-AMCA TFA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton-coupled oligopeptide transporter 2 (PEPT2), a member of the solute carrier 15 (SLC15) family, is a high-affinity, low-capacity transporter predominantly expressed in the apical membrane of renal proximal tubule cells.[1] It plays a crucial role in the reabsorption of di- and tripeptides from the glomerular filtrate, thereby contributing to amino acid homeostasis.[1][2] PEPT2 is also a key determinant in the renal disposition of various peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and antiviral prodrugs.[2][3] Given its physiological and pharmacological significance, the accurate quantification of PEPT2 activity is essential for understanding renal physiology, drug transport, and identifying potential drug-drug interactions.
This application note provides a detailed protocol for quantifying PEPT2 activity in renal cells using the fluorescent dipeptide substrate, D-Ala-Lys-AMCA TFA. D-Ala-Lys-AMCA is a stable, fluorescently labeled dipeptide that is actively transported by PEPT2, making it a valuable tool for in vitro transporter assays.[4]
Principle of the Assay
The assay is based on the uptake of the fluorescent substrate D-Ala-Lys-AMCA by renal cells expressing PEPT2. The transport of this substrate across the cell membrane is an active process mediated by PEPT2 and is dependent on a proton gradient.[1] Once inside the cell, the AMCA fluorophore can be excited, and its emission can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy. The rate of substrate uptake is directly proportional to PEPT2 activity. The specificity of the transport can be confirmed by competition assays using known PEPT2 substrates or inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to PEPT2 activity assays.
Table 1: Kinetic Parameters of Fluorescent Substrates for PEPT2
| Substrate | Renal Cell System | Km (µM) | Vmax (relative units) | Reference |
| β-Ala-Lys-AMCA | Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | [5][6] |
| β-Ala-Lys-Nε-AMCA | Astroglia-rich cell culture | 28 | 6 nmol x h⁻¹ x mg protein⁻¹ | [7] |
Table 2: IC50 Values of Common PEPT2 Inhibitors
| Inhibitor | Renal Cell System | IC50 (µM) | Reference |
| Cefadroxil | Reconstituted liposomes (rat PepT2) | 19 ± 3 | [8] |
| Amoxicillin | Reconstituted liposomes (rat PepT2) | 270 ± 39 | [8] |
| Cloxacillin | Reconstituted liposomes (rat PepT2) | 203 ± 21 | [8] |
| Glycyl-sarcosine (Gly-Sar) | - | - | Widely used competitor |
| Bestatin | Astroglia-rich cell culture | - | Strong inhibition observed |
| Arphamenine A & B | Astroglia-rich cell culture | - | Strong inhibition observed |
Experimental Protocols
Protocol 1: General Cell Culture of PEPT2-Expressing Renal Cells
This protocol is applicable to cell lines such as SKPT-0193 cl.2 and LLC-PK1, which are known to express PEPT2.[9]
Materials:
-
PEPT2-expressing renal cell line (e.g., SKPT-0193 cl.2)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell culture flasks, plates (96-well, black, clear bottom for fluorescence measurements)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks with complete culture medium, changing the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.
-
For uptake assays, seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Allow the cells to grow for 2-4 days, with a medium change 24 hours before the assay.
Protocol 2: PEPT2 Activity Assay using this compound
Materials:
-
Confluent monolayer of PEPT2-expressing renal cells in a 96-well plate
-
This compound
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a MES-based buffer), pH 6.0 and pH 7.4
-
Known PEPT2 inhibitor (e.g., Glycyl-sarcosine) for competition assay
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation: ~350-390 nm, Emission: ~450-480 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or DMSO. Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in Transport Buffer (pH 6.0) to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 1 µM to 200 µM may be appropriate).
-
For inhibition assays, prepare solutions of this compound at a fixed concentration (e.g., near the Km value) with varying concentrations of the inhibitor in Transport Buffer (pH 6.0).
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL/well of pre-warmed Transport Buffer (pH 7.4).
-
Aspirate the wash buffer and add 100 µL/well of the this compound working solution (or inhibitor-containing solution).
-
Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure initial linear uptake rates.
-
-
Termination of Uptake:
-
Aspirate the substrate solution.
-
Immediately wash the cells three times with 200 µL/well of ice-cold Transport Buffer (pH 7.4) to stop the transport process.
-
-
Cell Lysis and Fluorescence Measurement:
-
Add 100 µL/well of Lysis Buffer to each well.
-
Incubate at room temperature for 10 minutes on a plate shaker to ensure complete lysis.
-
Measure the fluorescence intensity of the lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for AMCA.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only lysis buffer.
-
For kinetic analysis, plot the fluorescence intensity (representing uptake velocity) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for quantifying PEPT2 activity.
Signaling Pathways Regulating PEPT2
PEPT2 expression and activity are regulated by various signaling pathways, providing a mechanism for the cell to adapt to different physiological conditions.
1. EGF/MAPK-ERK Signaling Pathway
Epidermal growth factor (EGF) has been shown to regulate PEPT2 expression, although the effects can be cell-line specific. In some renal cell models, EGF signaling via the MAPK/ERK pathway can lead to altered PEPT2 transcription.[9]
Caption: EGF/MAPK-ERK signaling pathway and PEPT2 regulation.
2. PI3K-Akt-mTOR Signaling Pathway
The PI3K-Akt-mTOR pathway is a central regulator of cell growth and metabolism and has been implicated in the regulation of PEPT2. This pathway can influence PEPT2 expression and trafficking to the plasma membrane.
Caption: PI3K-Akt-mTOR signaling and PEPT2 regulation.
3. Aldosterone Signaling Pathway
The mineralocorticoid hormone aldosterone can also influence PEPT2 expression, suggesting a role for this transporter in the hormonal regulation of renal function.
Caption: Aldosterone signaling pathway and PEPT2 expression.
Conclusion
The use of this compound provides a robust and sensitive method for quantifying PEPT2 activity in renal cell models. This application note offers detailed protocols and quantitative data to aid researchers in establishing and performing these assays. The visualization of experimental workflows and regulatory signaling pathways further enhances the understanding of PEPT2 function and its complex regulation. These tools are invaluable for basic research into renal physiology and for the preclinical assessment of drug candidates that may interact with PEPT2.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of peptide transporter 2 and MAPK signaling pathways in the innate immune response induced by bacterial peptides in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of D-Ala-Lys-AMCA TFA Uptake in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bacterial cell wall dynamics and permeability is crucial for understanding microbial physiology and developing novel antimicrobial agents. D-amino acids are fundamental components of peptidoglycan, the major structural element of most bacterial cell walls. Fluorescently labeled D-amino acids, such as D-Ala-Lys-AMCA TFA, serve as valuable probes to investigate cell wall synthesis, remodeling, and the mechanisms of action of antibiotics that target these processes. This application note provides a detailed protocol for the analysis of this compound uptake in bacteria using flow cytometry, a high-throughput technique for single-cell analysis.
D-Ala-Lys-AMCA is a fluorescent dipeptide that can be incorporated into the bacterial peptidoglycan by penicillin-binding proteins (PBPs) or transported into the cytoplasm by peptide transporters. The AMCA (7-amino-4-methylcoumarin-3-acetic acid) fluorophore emits blue fluorescence, which can be readily detected by flow cytometry, allowing for the quantification of probe uptake at the single-cell level. This assay can be applied to assess bacterial viability, metabolic activity, and the effects of antimicrobial compounds on cell wall integrity and permeability.
Principle of the Assay
The assay is based on the incubation of bacterial cells with the fluorescent probe this compound. The uptake of the probe can occur through two primary mechanisms:
-
Incorporation into the Peptidoglycan: D-amino acid dipeptides can be incorporated into the peptidoglycan layer by the transpeptidase activity of PBPs. This process is indicative of active cell wall synthesis and remodeling.
-
Transport across the Cell Membrane: Bacterial peptide transporters, such as the YdgR transporter in E. coli, can facilitate the uptake of di- and tripeptides into the cytoplasm.[1] This mechanism is dependent on the expression and activity of these transporters.
Once inside the cell or incorporated into the cell wall, the AMCA fluorophore can be excited by a UV or violet laser, and its emission can be quantified by a flow cytometer. The fluorescence intensity of individual cells is proportional to the amount of D-Ala-Lys-AMCA taken up, providing a quantitative measure of this process.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound uptake in bacteria.
Materials
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound (prepare stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer equipped with a UV or violet laser (e.g., 355 nm or 405 nm) and appropriate emission filters for AMCA (e.g., 450/50 nm bandpass filter)
-
Flow cytometry tubes
Experimental Workflow
The following diagram illustrates the general workflow for the this compound uptake assay.
Detailed Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of the appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
-
Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with sterile PBS (pH 7.4).
-
-
Cell Density Adjustment:
-
Resuspend the bacterial pellet in PBS to a final density of approximately 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Labeling with this compound:
-
Add this compound to the bacterial suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each bacterial strain.
-
Incubate the cells at 37°C for 30-60 minutes. The incubation time may need to be optimized.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (5000 x g for 10 minutes at 4°C).
-
Wash the cells twice with cold PBS to remove any unbound probe.
-
-
Fixation (Optional):
-
For endpoint assays or to handle pathogenic bacteria safely, cells can be fixed. Resuspend the cell pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature.
-
After fixation, wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.
-
Excite the AMCA fluorophore with a UV or violet laser (e.g., 355 nm or 405 nm) and collect the emission using a blue filter (e.g., 450/50 nm).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Controls
-
Unlabeled Cells: A sample of bacteria that has not been incubated with this compound to determine the background fluorescence (autofluorescence) of the cells.
-
Positive Control: A condition known to result in high uptake of the probe (if available).
-
Negative Control (for transport inhibition): Pre-incubate cells with a known inhibitor of peptide transport to confirm the role of transporters in probe uptake.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in tables for easy comparison between different experimental conditions.
Table 1: Mean Fluorescence Intensity (MFI) of Bacterial Populations
| Sample Condition | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Unlabeled |
| Unlabeled Control | 150 ± 20 | 1.0 |
| D-Ala-Lys-AMCA (50 µM) | 2500 ± 150 | 16.7 |
| D-Ala-Lys-AMCA + Inhibitor | 800 ± 60 | 5.3 |
| D-Ala-Lys-AMCA + Antibiotic X | 1200 ± 90 | 8.0 |
Table 2: Percentage of Fluorescently Labeled Cells
| Sample Condition | Percentage of Positive Cells (%) ± SD |
| Unlabeled Control | 1.2 ± 0.3 |
| D-Ala-Lys-AMCA (50 µM) | 95.8 ± 2.1 |
| D-Ala-Lys-AMCA + Inhibitor | 45.3 ± 3.5 |
| D-Ala-Lys-AMCA + Antibiotic X | 70.1 ± 4.2 |
Signaling Pathways and Logical Relationships
The uptake of D-Ala-Lys-AMCA in bacteria can be influenced by factors that affect cell wall synthesis and membrane transport. The following diagram depicts the potential pathways involved.
Applications and Future Directions
The flow cytometry-based this compound uptake assay has several applications in microbiology and drug discovery:
-
Screening for Novel Antibiotics: The assay can be used to screen compound libraries for molecules that inhibit cell wall synthesis or peptide transport.
-
Mechanism of Action Studies: It can help elucidate the mechanism of action of antibiotics that target the bacterial cell envelope.
-
Bacterial Viability and Metabolic Activity Assessment: The uptake of D-Ala-Lys-AMCA can be an indicator of metabolically active cells with intact cell envelopes.
-
Studying Bacterial Heterogeneity: Flow cytometry allows for the analysis of probe uptake in individual cells, revealing population heterogeneity in response to treatments.
Future studies could involve the use of multi-color flow cytometry to simultaneously analyze D-Ala-Lys-AMCA uptake with other cellular parameters, such as membrane potential or DNA content, to gain a more comprehensive understanding of bacterial physiology and drug responses. Furthermore, adapting this protocol for high-throughput screening platforms could accelerate the discovery of new antibacterial agents.
References
Troubleshooting & Optimization
How to reduce background fluorescence in D-Ala-Lys-AMCA TFA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Ala-Lys-AMCA TFA in their experiments. The information is designed to help you mitigate high background fluorescence and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
D-Ala-Lys-AMCA is a fluorescent dipeptide substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). It is labeled with AMCA (Aminomethylcoumarin Acetate), a blue fluorescent dye. The Trifluoroacetate (TFA) salt is often a remnant from the peptide synthesis and purification process. This substrate is primarily used to characterize the activity of the PEPT1 transporter in cell-based assays by measuring its uptake.[1]
Q2: What are the spectral properties of the AMCA dye?
AMCA is a blue fluorescent dye with the following spectral characteristics:
| Property | Wavelength (nm) |
| Excitation Maximum | ~350-390 |
| Emission Maximum | ~450-480 |
Note: The exact excitation and emission maxima can vary depending on the microenvironment and instrumentation.
Q3: Why is high background fluorescence a common issue with blue fluorescent dyes like AMCA?
High background is often encountered with blue fluorescent dyes for a few key reasons:
-
Cellular Autofluorescence: Many endogenous cellular components, such as NADH and flavins, naturally fluoresce in the blue region of the spectrum.[2]
-
Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.
-
Plasticware: Some laboratory plastics can autofluoresce.
Q4: Can the TFA salt affect my assay?
Yes, the trifluoroacetate (TFA) counter-ion can significantly impact cell-based assays. TFA can:
-
Alter pH: Residual TFA can lower the pH of your assay buffer, which may affect cell health and fluorescence intensity.[3]
-
Induce Biological Effects: TFA has been shown to inhibit cell growth in some cases and stimulate it in others, potentially leading to inconsistent results.[3][4]
-
Affect Peptide Structure: The presence of TFA can influence the secondary structure of peptides.[3]
It is often recommended to exchange the TFA salt for a more biologically compatible one, like hydrochloride (HCl), before conducting cellular experiments.[3][5]
Troubleshooting Guide
Issue 1: High Background Fluorescence in All Wells (Including No-Cell Controls)
This suggests an issue with the assay components or the detection instrument.
| Possible Cause | Recommended Solution |
| Contaminated Assay Buffer or Media | Prepare fresh, sterile buffer and media. If using phenol red-containing media, switch to a phenol red-free formulation for the duration of the assay.[6] |
| Autofluorescent Plasticware | Test your microplates for autofluorescence by reading an empty well. If necessary, switch to plates specifically designed for fluorescence assays, such as those with black walls and clear bottoms.[7] |
| Impure this compound | Ensure the purity of your substrate. Impurities can be fluorescent and contribute to high background. |
| Incorrect Instrument Settings | Optimize the gain/sensitivity settings on your plate reader or microscope. Use the lowest setting that still provides an adequate signal for your positive controls. |
Issue 2: High Background Fluorescence in Cell-Containing Wells (Compared to No-Cell Controls)
This points to cellular autofluorescence or non-specific binding of the fluorescent substrate.
| Possible Cause | Recommended Solution |
| High Cellular Autofluorescence | Include an unstained cell control to quantify the level of natural fluorescence.[2] If autofluorescence is high, consider using a red-shifted dye if your experimental design allows. |
| Non-Specific Binding of D-Ala-Lys-AMCA | Increase the number and duration of wash steps after incubation with the substrate.[8] Including a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer can also help. |
| Sub-optimal Substrate Concentration | Titrate the concentration of D-Ala-Lys-AMCA to find the optimal balance between specific signal and background. Start with a lower concentration and increase it incrementally. |
| Cell Health Issues | Ensure cells are healthy and not overgrown, as stressed or dying cells can exhibit increased autofluorescence.[7] |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in your results could be due to several factors, including the TFA counter-ion.
| Possible Cause | Recommended Solution |
| TFA Interference | Consider performing a salt exchange to replace TFA with HCl. A common method involves dissolving the peptide in a dilute HCl solution (e.g., 10 mM) and then lyophilizing.[5] Repeat this process 2-3 times. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number across all wells.[7] |
| Temperature and Incubation Time Fluctuations | Standardize all incubation times and maintain a consistent temperature, as transporter activity is temperature-dependent. |
| Photobleaching | Minimize the exposure of your samples to excitation light. AMCA is relatively photostable, but excessive exposure can still lead to signal loss.[9] Use an anti-fade mounting medium if imaging with a microscope.[9] |
Experimental Protocols
Protocol: Basic D-Ala-Lys-AMCA Uptake Assay
This protocol provides a general framework. You will need to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the PEPT1 transporter
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (phenol red-free)
-
Wash Buffer (e.g., ice-cold PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Substrate: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute to the desired working concentration in pre-warmed, phenol red-free HBSS.
-
Washing: Gently wash the cell monolayer twice with pre-warmed HBSS to remove any residual culture medium.
-
Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a predetermined time (e.g., 10-60 minutes). Include control wells with a known PEPT1 inhibitor to determine specific uptake.
-
Termination and Washing: To stop the uptake, aspirate the substrate solution and immediately wash the cells three times with ice-cold PBS.
-
Measurement: Add a final volume of PBS to each well and measure the fluorescence using a plate reader (Ex: ~390 nm, Em: ~480 nm) or visualize using a fluorescence microscope with a suitable filter set.[1]
Visualizations
Troubleshooting Workflow for High Background Fluorescence
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. biocompare.com [biocompare.com]
- 8. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
Preventing D-Ala-Lys-AMCA TFA photobleaching during microscopy.
Welcome to the technical support center for D-Ala-Lys-AMCA TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of this blue fluorescent probe during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a blue fluorescent peptide substrate. AMCA (Aminomethylcoumarin Acetate) is a coumarin-based fluorophore known for its brightness and relatively good photostability compared to other blue dyes.[1] It is commonly used in multicolor imaging due to minimal spectral overlap with green and red fluorophores.[1]
Q2: What causes the photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] For AMCA, this process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent. Several factors can accelerate photobleaching, including high excitation light intensity, prolonged exposure, and the presence of oxygen.
Q3: How can I minimize photobleaching of this compound?
Minimizing photobleaching involves a multi-faceted approach that includes optimizing your imaging parameters, using appropriate reagents, and proper sample preparation. Key strategies include:
-
Reducing Excitation Light: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3]
-
Minimizing Exposure Time: Keep the duration of light exposure to a minimum.[2] Use sensitive detectors (e.g., sCMOS cameras) that require shorter exposure times.
-
Using Antifade Reagents: Incorporate an antifade reagent in your mounting medium to quench reactive oxygen species.[4]
-
Proper Sample Storage: Store your stained samples in the dark to prevent photobleaching before imaging.
Q4: What are antifade reagents and which ones are recommended for AMCA?
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. For fixed cell imaging with AMCA, n-propyl gallate is a highly recommended antifade agent.[4] Commercially available mounting media containing antifade reagents, such as VECTASHIELD® and ProLong™ Gold, are also effective in preserving the fluorescence of AMCA.
Troubleshooting Guide
Issue: The fluorescence signal of this compound is fading rapidly during image acquisition.
| Potential Cause | Troubleshooting Step |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that still provides a clear signal. Use neutral density filters to attenuate the excitation light without changing its spectral properties. |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal is too weak with a shorter exposure, consider increasing the camera gain or using a more sensitive detector. |
| Absence of Antifade Reagent | Prepare a fresh mounting medium containing an antifade agent like n-propyl gallate or use a commercial antifade mounting medium. |
| High Oxygen Concentration in the Medium | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. For fixed cells, ensure the mounting medium is properly sealed to minimize oxygen diffusion. |
| Suboptimal Filter Set | Ensure that your microscope's filter set is optimized for AMCA (Excitation ~350 nm, Emission ~450 nm). Mismatched filters can lead to inefficient excitation and detection, tempting the user to increase the light intensity.[5] |
Issue: The initial fluorescence signal is weak or dim.
| Potential Cause | Troubleshooting Step |
| Low Concentration of the Fluorescent Probe | Ensure that the concentration of this compound used for staining is within the recommended range. Perform a concentration titration to find the optimal staining concentration for your specific application. |
| Inefficient Staining | Optimize the staining protocol, including incubation time and temperature, to ensure efficient labeling of the target. |
| pH of the Mounting Medium | While AMCA's fluorescence is relatively stable over a range of pH, ensure your mounting medium has a pH between 7 and 9 for optimal and stable fluorescence. |
| Autofluorescence of the Sample or Mounting Medium | Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, especially in the blue channel, consider using a background subtraction algorithm or a different fluorophore if possible. |
Quantitative Data
The following table summarizes the key photophysical properties of the AMCA fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~346-350 nm | [6][7] |
| Emission Maximum (λem) | ~442-450 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.6-0.8 |
Note: The exact values for this compound may vary slightly from the parent AMCA fluorophore due to the peptide conjugation.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium
This protocol describes how to prepare a homemade antifade mounting medium using n-propyl gallate.
-
Prepare a 10X PBS stock solution.
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (DMSO). Dissolve 1 g of n-propyl gallate in 10 mL of DMSO. This may require gentle warming and vortexing. Store in the dark at 4°C.
-
Prepare the final mounting medium. In a 50 mL conical tube, mix:
-
1 mL of 10X PBS
-
9 mL of glycerol
-
100 µL of the 10% n-propyl gallate stock solution
-
-
Mix thoroughly by vortexing.
-
Store the mounting medium in small aliquots at -20°C in the dark.
Protocol 2: General Procedure for Mounting Coverslips with Antifade Medium
-
Perform your immunofluorescence or other staining protocol on cells or tissue sections grown on coverslips.
-
Perform the final washes of your staining protocol with PBS.
-
Carefully aspirate the final wash solution from the coverslip.
-
Place a small drop (5-10 µL) of the antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium on the slide.
-
Gently press on the coverslip with fine-tipped forceps to remove any air bubbles.
-
Remove any excess mounting medium from the edges of the coverslip with a kimwipe.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and to immobilize the coverslip.
-
Allow the sealant to dry completely before imaging.
-
Store the slides flat in the dark at 4°C.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of AMCA.
Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. precipoint.com [precipoint.com]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. Choosing Filter Combinations for Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 6. Alexa Fluor 350 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. FluoroFinder [app.fluorofinder.com]
How to correct for D-Ala-Lys-AMCA TFA fluorescence quenching.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent peptide substrate D-Ala-Lys-AMCA. A primary focus of this guide is to address the common issue of fluorescence quenching caused by trifluoroacetic acid (TFA), a reagent frequently used in peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is D-Ala-Lys-AMCA and what is it used for?
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide. The AMCA (7-amino-4-methylcoumarin) fluorophore emits blue light, typically with an excitation maximum around 350-390 nm and an emission maximum around 450-480 nm.[1] This substrate is primarily used to study the activity of peptide transporters, such as PEPT1 and PEPT2.[1] These transporters are crucial for the absorption of peptides and peptide-like drugs in various tissues. By measuring the fluorescence inside cells or vesicles, researchers can quantify the rate of peptide uptake.
Q2: Why is my D-Ala-Lys-AMCA fluorescence signal weak or absent?
A common reason for a diminished fluorescence signal is the presence of trifluoroacetic acid (TFA). TFA is often used during the synthesis and purification (e.g., HPLC) of peptides and can remain as a counterion in the final product. TFA is a known quencher of fluorescence for various fluorophores, including coumarin derivatives like AMCA. Other potential reasons for a weak signal include incorrect buffer pH, substrate degradation, or issues with the experimental setup (e.g., incorrect filter sets on the fluorometer).
Q3: How does trifluoroacetic acid (TFA) quench AMCA fluorescence?
Q4: Can the fluorescence of D-Ala-Lys-AMCA be restored after quenching by TFA?
Yes, in most cases, the fluorescence can be significantly recovered by removing the TFA from the peptide sample. Since the quenching is often due to the presence of the trifluoroacetate counterion, replacing it with a non-quenching counterion (like chloride or acetate) or removing it entirely will typically restore the fluorescence of the AMCA moiety.
Troubleshooting Guide: Correcting for TFA-Induced Fluorescence Quenching
If you suspect that TFA is quenching your D-Ala-Lys-AMCA fluorescence, here are several methods to address the issue.
Method 1: Lyophilization with Hydrochloric Acid (HCl)
This is a widely used and effective method for replacing TFA counterions with chloride ions.
Experimental Protocol:
-
Dissolution: Dissolve the D-Ala-Lys-AMCA TFA salt in deionized water. A common starting concentration is 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the dissolved peptide to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat (Optional but Recommended): For complete removal of TFA, it is advisable to repeat the cycle of dissolution in the HCl solution, freezing, and lyophilization at least two to three times.
-
Final Reconstitution: After the final lyophilization, reconstitute the D-Ala-Lys-AMCA (now as an HCl salt) in your desired assay buffer.
Method 2: Anion Exchange Chromatography
This method uses a resin to exchange the trifluoroacetate ions with a different, non-quenching anion like acetate.
Experimental Protocol:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration:
-
Wash the column with a 1 M solution of sodium acetate.
-
Thoroughly wash the column with deionized water to remove any excess sodium acetate.
-
-
Sample Loading: Dissolve the this compound salt in deionized water and apply it to the prepared column.
-
Elution and Collection: Elute the column with deionized water. The D-Ala-Lys-AMCA will pass through while the trifluoroacetate ions are retained on the resin. Collect the fractions containing the peptide.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the D-Ala-Lys-AMCA as an acetate salt.
Method 3: Ether Precipitation
This method is often used as an initial purification step after peptide synthesis and can help remove excess TFA.
Experimental Protocol:
-
Dissolution: If your peptide is in a solid form post-synthesis, dissolve it in a minimal amount of a suitable solvent (e.g., a small amount of water or the cleavage cocktail).
-
Precipitation: Add the dissolved peptide solution to a large volume of cold diethyl ether (typically 10 times the volume of the peptide solution). The peptide should precipitate out of the solution.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with fresh cold ether. Repeat this washing step 3-4 times to remove residual TFA.
-
Drying: After the final wash, carefully decant the ether and allow the peptide pellet to air dry or dry under a gentle stream of nitrogen.
Quantitative Data on TFA-Induced Quenching (Representative)
The following table provides a representative illustration of the effect of increasing TFA concentrations on the fluorescence intensity of a coumarin-based fluorophore like AMCA. The exact values can vary depending on the specific experimental conditions.
| TFA Concentration (mM) | Relative Fluorescence Intensity (%) |
| 0 | 100 |
| 0.1 | 85 |
| 0.5 | 60 |
| 1.0 | 40 |
| 5.0 | 15 |
| 10.0 | < 5 |
Visualizing Experimental Workflows
D-Ala-Lys-AMCA Peptide Transporter Uptake Assay Workflow
The following diagram illustrates a typical workflow for a cell-based peptide transporter uptake assay using D-Ala-Lys-AMCA.
Caption: Workflow for a D-Ala-Lys-AMCA peptide transporter assay.
Logical Flow for Troubleshooting TFA Quenching
This diagram outlines the decision-making process when troubleshooting potential TFA-induced fluorescence quenching.
Caption: Troubleshooting logic for TFA-induced fluorescence quenching.
References
Impact of pH on D-Ala-Lys-AMCA TFA transport and fluorescence.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D-Ala-Lys-AMCA TFA in transport and fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescently labeled dipeptide. It is primarily used as a substrate for proton-coupled oligopeptide transporters, PEPT1 and PEPT2, to study their transport activity in various experimental models, including cell lines and membrane vesicles.[1][2]
Q2: What are the optimal excitation and emission wavelengths for D-Ala-Lys-AMCA?
A2: The optimal excitation wavelength (Ex) for D-Ala-Lys-AMCA is approximately 390 nm, and the optimal emission wavelength (Em) is around 480 nm, emitting a blue fluorescence.[1]
Q3: How does extracellular pH affect the transport of this compound?
A3: The transport of this compound is significantly influenced by the extracellular pH. The transporters responsible for its uptake, PEPT1 and PEPT2, are proton-coupled, meaning they utilize a proton gradient to drive substrate transport.[1][2] Consequently, a lower extracellular pH (more acidic) generally leads to a higher rate of transport.
Q4: Is the fluorescence of the AMCA fluorophore itself affected by pH?
A4: The fluorescence of the AMCA fluorophore is generally stable and independent of pH in the range of 4 to 10. This stability is advantageous as it allows researchers to attribute changes in fluorescence intensity during transport assays to the transport process itself, rather than to pH-induced artifacts on the fluorophore.
Q5: Can this compound be used to differentiate between PEPT1 and PEPT2 activity?
A5: While both PEPT1 and PEPT2 can transport D-Ala-Lys-AMCA, they exhibit different kinetic properties. PEPT1 is a low-affinity, high-capacity transporter, whereas PEPT2 is a high-affinity, low-capacity transporter.[3] By carefully designing experiments and using specific cell lines or tissues known to predominantly express one isoform, it is possible to study the activity of each transporter.
Troubleshooting Guides
Issue 1: Low or no fluorescence signal detected after incubation with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect filter set or instrument settings | Verify that the fluorescence microscope or plate reader is set to the correct excitation (~390 nm) and emission (~480 nm) wavelengths for AMCA. |
| Low transporter expression | Ensure that the cell line used expresses sufficient levels of PEPT1 or PEPT2. Consider using a positive control cell line known to have high transporter expression (e.g., Caco-2 cells for PEPT1). |
| Suboptimal pH of the extracellular buffer | PEPT-mediated transport is proton-dependent and enhanced at acidic pH. Ensure the extracellular buffer has a pH in the optimal range for transport (e.g., pH 6.0-6.5). A neutral pH (7.4) will significantly reduce transport.[2] |
| Presence of competitive inhibitors | The experimental medium may contain other di- or tripeptides or peptidomimetic drugs that compete with this compound for transport. Use a defined, serum-free buffer for the assay. |
| Cell viability issues | Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy. Experimental conditions, including extreme pH or prolonged incubation, may affect cell health. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of extracellular this compound | Increase the number and duration of washing steps with ice-cold buffer after incubation to thoroughly remove any unbound substrate. |
| Autofluorescence of cells or medium | Image a sample of cells that have not been incubated with the fluorescent substrate to determine the level of background autofluorescence. If high, consider using a medium with lower autofluorescence (e.g., phenol red-free medium). |
| Non-specific binding of the substrate to the cell surface or plasticware | Pre-treat plates with a blocking agent if necessary. Ensure washing steps are performed diligently. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density or confluence | Standardize the cell seeding protocol to ensure a consistent cell number and confluence level for each experiment, as transporter expression can vary with cell density. |
| Fluctuations in buffer pH | Prepare fresh buffers for each experiment and verify the pH immediately before use. Buffers can change pH over time, especially if not stored properly. |
| Variability in incubation time or temperature | Use a calibrated incubator and a timer to ensure consistent incubation conditions for all samples and experiments. |
Data Presentation
The transport of peptide substrates via PEPT1 and PEPT2 is highly dependent on the proton gradient across the cell membrane. A lower extracellular pH enhances the transport activity. The following table summarizes the effect of extracellular pH on the transport of a similar fluorescent dipeptide, β-Ala-Lys-AMCA, which demonstrates the pH-dependent nature of this process.
Table 1: Impact of Extracellular pH on β-Ala-Lys-AMCA Transport
| Extracellular pH | Relative Transport Activity |
| 6.6 | High |
| 7.4 | Significantly Reduced[2] |
Note: This data is for β-Ala-Lys-AMCA and is illustrative of the expected pH-dependent transport of this compound via PEPT1.
Experimental Protocols
Protocol 1: Cell-Based this compound Uptake Assay Using a Fluorescence Plate Reader
This protocol is designed for assessing this compound transport in adherent cell lines (e.g., Caco-2) grown in a 96-well plate format.
Materials:
-
This compound
-
PEPT1/2-expressing cells (e.g., Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
Transport Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
pH adjustment solutions (e.g., MES for acidic pH, HEPES for neutral pH)
-
Ice-cold Wash Buffer (e.g., PBS)
-
Fluorescence plate reader with Ex/Em filters for ~390 nm/~480 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Buffer Preparation: Prepare Transport Buffers at the desired pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). For example, use MES to buffer at acidic pH and HEPES for neutral pH.[4]
-
Preparation of Substrate Solution: Prepare a working solution of this compound in the Transport Buffer at each pH to be tested.
-
Cell Washing: On the day of the assay, gently wash the cell monolayers twice with the corresponding pH Transport Buffer.
-
Initiate Uptake: Add the this compound working solution to the wells to initiate the transport assay.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate Uptake: To stop the transport, rapidly aspirate the substrate solution and wash the cells three times with ice-cold Wash Buffer.
-
Fluorescence Measurement: After the final wash, add a fixed volume of buffer to each well and measure the intracellular fluorescence using a plate reader with excitation at ~390 nm and emission at ~480 nm.
Protocol 2: Vesicle-Based this compound Transport Assay
This protocol is suitable for studying transport in isolated brush border membrane vesicles (BBMVs).
Materials:
-
This compound
-
Isolated BBMVs
-
Intra-vesicular Buffer (e.g., buffered to pH 7.4)
-
Extra-vesicular Buffer (e.g., buffered to pH 6.6 to create a proton gradient)[2]
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare BBMVs pre-loaded with the Intra-vesicular Buffer (pH 7.4).
-
Initiate Transport: Rapidly mix the vesicle suspension with the Extra-vesicular Buffer (pH 6.6) containing this compound. This creates an inwardly directed proton gradient.
-
Incubation: Incubate the mixture for a specific time at room temperature or 37°C.
-
Stop Transport: Terminate the transport by adding an excess of ice-cold stop solution.
-
Filtration: Rapidly filter the mixture through a membrane filter to separate the vesicles from the extra-vesicular medium.
-
Washing: Quickly wash the filter with ice-cold stop solution to remove any non-transported substrate.
-
Fluorescence Quantification: Elute the trapped this compound from the vesicles and measure the fluorescence using a fluorometer.
Visualizations
Caption: Workflow for a cell-based this compound transport assay.
Caption: Proton-coupled transport of D-Ala-Lys-AMCA via PEPT1/2.
Caption: Logical flow of pH impact on D-Ala-Lys-AMCA transport.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Minimizing non-specific binding of D-Ala-Lys-AMCA TFA to cells.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding of the fluorescent peptide D-Ala-Lys-AMCA TFA to cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound to cells?
Non-specific binding of fluorescently-labeled peptides is a common issue that can obscure specific signals and lead to false-positive results. The primary drivers of this unwanted interaction stem from the physicochemical properties of both the probe and the cell surface.[1]
-
Electrostatic Interactions: The D-Ala-Lys-AMCA peptide possesses a net positive charge due to the lysine residue. Cell membranes are typically negatively charged, creating an electrostatic attraction that can cause the probe to adhere non-specifically to the cell surface.[2]
-
Hydrophobic Interactions: The AMCA (Aminomethylcoumarin Acetate) fluorophore contains an aromatic ring system which is hydrophobic.[3] This can lead to non-specific interactions with the lipid bilayer of the cell membrane.
-
Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that precipitate and stick to cell surfaces.
-
Cell Health and Fixation: Dead or unhealthy cells often have compromised membranes, making them "sticky" and prone to picking up fluorescent molecules. Similarly, certain chemical fixation methods, especially those using aldehydes like formalin, can increase background autofluorescence.[4]
Q2: How can I determine the optimal concentration for my this compound probe?
Using the lowest possible concentration of the probe that still provides a detectable specific signal is crucial for minimizing background. A titration experiment is the most effective way to determine this optimal concentration.[5][6]
Brief Protocol for Probe Titration:
-
Prepare a series of dilutions of the this compound probe (e.g., ranging from 0.1 µM to 50 µM).
-
Seed your cells at a consistent density in a multi-well plate.
-
Incubate separate wells with each concentration of the probe for a fixed period (e.g., 1-2 hours at 37°C).[7]
-
Include a "no-probe" control well to measure baseline autofluorescence.
-
After incubation, wash the cells thoroughly 2-3 times with a suitable buffer like PBS.[6]
-
Image all wells using identical acquisition settings (e.g., exposure time, gain).
-
Analyze the images to find the concentration that yields the best signal-to-noise ratio.
Q3: What blocking agents are recommended to reduce non-specific binding, and how do they work?
Blocking is an essential step to prevent the probe from binding to unintended sites.[8] This is achieved by pre-incubating the cells with a solution of proteins or other molecules that occupy these non-specific sites.[9]
Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used and cost-effective general protein blocker. A concentration of 1-5% in PBS is typical.[5] It is important to use high-purity, IgG-free BSA to avoid cross-reactivity.[10]
-
Normal Serum: Using serum from the same species as a secondary antibody (if applicable) is highly effective.[5][10] For direct peptide staining, 5-10% normal goat serum can be effective.
-
Casein or Non-fat Dry Milk: Often used in a 1-5% solution, these are effective protein blockers but are not recommended for studies involving phosphorylated proteins.
-
Commercial Blocking Buffers: Many pre-formulated buffers are available that are optimized to reduce background from multiple sources, including both protein-protein and charge-based interactions.[9]
Q4: Can optimizing my incubation and wash steps make a difference?
Yes, optimizing these steps is a simple and highly effective way to improve your signal-to-noise ratio.
-
Incubation Time and Temperature: Reduce the incubation time to the minimum required to achieve a specific signal.[5] Performing the incubation at 4°C can slow down binding kinetics and often reduces non-specific uptake.
-
Washing Protocol: Insufficient washing is a common cause of high background.[5][6]
-
Increase the number of wash steps (e.g., from 2 to 4).
-
Increase the duration of each wash (e.g., from 2 minutes to 5-10 minutes).
-
Include a low concentration of a non-ionic surfactant, such as 0.05% Tween 20, in the wash buffer to help disrupt weak, non-specific interactions.
-
Q5: How do I differentiate the specific signal of this compound from cellular autofluorescence?
Autofluorescence is the natural fluorescence emitted by cells, often from molecules like NADH, collagen, or lipofuscin, and can be particularly strong in the blue and green spectra where AMCA emits.[4][11]
Strategies to manage autofluorescence:
-
Include an Unstained Control: Always prepare a sample of cells that has undergone the entire experimental process but without the addition of the this compound probe. Image this sample using the same settings as your stained samples to determine the baseline level of autofluorescence.[4]
-
Use Spectral Imaging: If available, use a microscope with a spectral detector to separate the emission spectrum of AMCA (peak ~450 nm) from the broader autofluorescence spectrum.[12]
-
Chemical Quenching: Reagents like Sodium Borohydride or commercial solutions (e.g., TrueVIEW) can be used to quench aldehyde-induced autofluorescence after fixation.[4][13]
-
Photobleaching: Intentionally exposing the sample to the excitation light before adding the probe can sometimes reduce autofluorescence, though this method requires careful optimization.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background across the entire field of view | 1. Probe concentration is too high.2. Insufficient washing.3. Ineffective blocking. | 1. Perform a probe titration to find the optimal, lower concentration.[6]2. Increase the number and duration of wash steps. Add 0.05% Tween 20 to the wash buffer.[5]3. Try a different blocking agent (e.g., switch from BSA to normal serum) or increase blocking time.[8] |
| Patchy or punctate staining on cells | 1. Probe has formed aggregates.2. Cells are dead or unhealthy. | 1. Centrifuge the probe solution before use to pellet aggregates. Prepare fresh dilutions for each experiment.2. Perform a cell viability assay (e.g., with Propidium Iodide) to ensure a healthy cell population. |
| High background in fixed and permeabilized cells | 1. Fixation-induced autofluorescence.2. Non-specific binding to intracellular components. | 1. Treat with a quenching agent like sodium borohydride after fixation.[4]2. Ensure the blocking buffer contains a permeabilizing agent (e.g., 0.1% Triton X-100) and that blocking is thorough. |
| Signal is weak, requiring high exposure that reveals background | 1. Probe concentration is too low.2. Suboptimal buffer pH or ionic strength. | 1. Increase probe concentration based on titration results.2. Ensure the buffer is at a physiological pH (7.2-7.4) and ionic strength (e.g., PBS).[2] |
Key Experimental Protocols
Protocol 1: Standard Blocking and Staining Procedure
-
Cell Preparation: Plate cells on coverslips or in imaging plates and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation (Optional): If fixing, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash 3 times with PBS.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[5]
-
Probe Incubation: Dilute this compound to its pre-determined optimal concentration in the blocking buffer. Remove the blocking solution from the cells and add the probe solution. Incubate for 1-2 hours at 37°C, protected from light.[7]
-
Washing: Aspirate the probe solution. Wash the cells 3-4 times with wash buffer (e.g., PBS + 0.05% Tween 20), for 5 minutes each time.[5][6]
-
Mounting & Imaging: Mount the coverslip with an anti-fade mounting medium.[12] Image using a fluorescence microscope with a suitable UV filter set (Excitation ~350 nm, Emission ~450 nm).[12]
Visual Logic and Workflow Diagrams
References
- 1. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. insights.oni.bio [insights.oni.bio]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 9. biotium.com [biotium.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Ala-Lys-AMCA TFA and Radiolabeled Gly-Sar for Cellular Uptake Studies
In the realm of drug discovery and cellular transport research, understanding how compounds permeate cell membranes is a critical area of investigation. For researchers studying the proton-coupled oligopeptide transporters (PEPT), particularly PEPT1, which is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from digested dietary protein, selecting the appropriate substrate for uptake assays is paramount. This guide provides a detailed comparison of two commonly used substrates: the fluorescent dipeptide D-Ala-Lys-AMCA TFA and the radiolabeled dipeptide Gly-Sar.
Overview of this compound and Radiolabeled Gly-Sar
This compound is a fluorescently labeled dipeptide that serves as a substrate for PEPT1.[1][2][3][4][5] Its uptake into cells can be monitored and quantified using fluorescence microscopy or fluorometric plate readers.[4][5] The AMCA (Aminomethylcoumarin Acetate) fluorophore emits blue fluorescence, with excitation and emission maxima typically around 390 nm and 480 nm, respectively.[1][4] This fluorescent property allows for real-time visualization and measurement of transport activity in living cells.
Radiolabeled Glycyl-sarcosine (Gly-Sar) is a dipeptide that is resistant to intracellular hydrolysis, making it an ideal candidate for transport studies. It is often labeled with isotopes such as Carbon-14 ([¹⁴C]) or Fluorine-18 ([¹⁸F]) to enable its detection and quantification.[6][7][8] The uptake of radiolabeled Gly-Sar is measured by quantifying the amount of radioactivity accumulated within the cells using a scintillation counter.[9] This method is highly sensitive and provides a direct measure of the transported substrate.
Quantitative Data Comparison
The following table summarizes the key characteristics and available quantitative data for this compound and radiolabeled Gly-Sar based on published studies. It is important to note that experimental conditions such as cell type, pH, and temperature can significantly influence uptake kinetics.
| Feature | This compound | Radiolabeled Gly-Sar |
| Detection Method | Fluorescence (Ex/Em ≈ 390/480 nm)[1][4] | Radioactivity (Scintillation counting)[9] |
| Transporter Specificity | PEPT1 Substrate[1][2][3][4][5] | PEPT1 Substrate[6] |
| Kinetic Parameters (Km) | 783.7 ± 115.7 µM (in renal brush border membrane vesicles from outer cortex - PEPT1)[10] | 9.96 mM (in wild-type mouse jejunum)[6] |
| Advantages | - Real-time visualization in live cells- Suitable for high-throughput screening- No radioactive material handling | - High sensitivity and direct quantification- Well-established methodology- Less prone to artifacts from fluorescent tags |
| Disadvantages | - Potential for phototoxicity- Fluorescent tag may alter transport kinetics- Background fluorescence can be an issue | - Requires handling of radioactive materials- Does not allow for real-time visualization in single cells- More labor-intensive for high-throughput applications |
Experimental Protocols
I. Fluorescent Peptide Uptake Assay using this compound
This protocol is a generalized procedure for measuring the uptake of this compound in cultured cells.
Materials:
-
This compound
-
Cultured cells expressing PEPT1 (e.g., Caco-2 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0-6.5 for optimal PEPT1 activity)[11]
-
Fluorescence microscope or microplate reader with appropriate filters (Ex/Em ≈ 390/480 nm)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays or chamber slides for microscopy) and culture until they reach the desired confluency.[12][13]
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.[4]
-
Pre-incubation: Add pre-warmed assay buffer to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C to acclimatize the cells.
-
Uptake Initiation: Remove the pre-incubation buffer and add the this compound working solution (prepared in assay buffer at the desired concentration, e.g., 25-150 µM) to initiate the uptake.[4]
-
Incubation: Incubate the cells with the fluorescent substrate for a defined period (e.g., 10 minutes to 2 hours) at 37°C.[4]
-
Uptake Termination and Washing: Aspirate the this compound solution and wash the cells three times with ice-cold PBS to stop the transport and remove any unbound substrate.
-
Fluorescence Measurement:
-
Microplate Reader: Add assay buffer to each well and measure the fluorescence intensity using a microplate reader.
-
Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular accumulation of the fluorescent peptide.[4]
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
II. Radiolabeled Dipeptide Uptake Assay using Radiolabeled Gly-Sar
This protocol provides a general method for quantifying the uptake of radiolabeled Gly-Sar.
Materials:
-
Radiolabeled Gly-Sar (e.g., [¹⁴C]Gly-Sar)
-
Unlabeled Gly-Sar
-
Cultured cells expressing PEPT1
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0-6.5)[9][11]
-
Ice-cold stop solution (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., 1% SDS)[9]
-
Scintillation cocktail
-
Scintillation counter[9]
Procedure:
-
Cell Seeding: Plate cells in multi-well plates (e.g., 12-well or 24-well plates) and grow to confluence.[9]
-
Cell Washing: Wash the cell monolayers twice with pre-warmed assay buffer.[9]
-
Pre-incubation: Add pre-warmed assay buffer and incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation buffer and add the assay buffer containing a known concentration of radiolabeled Gly-Sar. For competition or kinetic studies, different concentrations of unlabeled Gly-Sar can be included.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 5-30 minutes). Uptake is typically linear for the initial period.
-
Uptake Termination: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop solution.[9]
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.[9]
-
Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]
-
Data Analysis: Calculate the amount of substrate taken up by the cells (e.g., in pmol/mg protein/min) after normalizing for the specific activity of the radiolabeled substrate and the protein content of the cell lysate.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cellular uptake studies.
PEPT1-Mediated Transport Mechanism
Caption: Simplified diagram of PEPT1-mediated dipeptide uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PEPT1底物 | MCE [medchemexpress.cn]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Radiolabeling of a Gly-Sar Dipeptide Derivative with Flourine-18 and Its Use as a Potential Peptide Transporter PET Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Radiolabeling of a Gly-Sar Dipeptide Derivative with Flourine-18 and Its Use as a Potential Peptide Transporter PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [app.jove.com]
- 10. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties and regulation of Gly-Sar uptake and transport in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. folibio.com.tw [folibio.com.tw]
- 13. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
Confirming D-Ala-Lys-AMCA TFA Transport Mechanism with Competitive Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of competitive inhibitors used to elucidate the transport mechanism of the fluorescent dipeptide D-Ala-Lys-AMCA TFA. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for designing and interpreting experiments aimed at characterizing peptide transporters such as PepT1.
Unveiling the Transport Pathway: The Role of Competitive Inhibition
The transport of small peptides and peptidomimetic drugs across cellular membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PepT1 being the major transporter in the small intestine. D-Ala-Lys-AMCA, a fluorescent dipeptide, is a known substrate for PepT1 and is widely used to study its transport activity.[1][2] Competitive inhibition assays are a cornerstone in confirming the involvement of a specific transporter in the uptake of a substrate. In this approach, the transport of the fluorescent substrate is measured in the presence of increasing concentrations of a suspected inhibitor. If the inhibitor competes with the substrate for the same binding site on the transporter, a dose-dependent decrease in substrate uptake will be observed.
Comparative Efficacy of PEPT1 Inhibitors
To facilitate the selection of appropriate tools for transport studies, the following table summarizes the inhibitory potency (IC50 and Ki values) of various known PEPT1 competitive inhibitors. It is important to note that the substrate used in these particular studies was the non-fluorescent dipeptide Glycylsarcosine (Gly-Sar), a canonical PEPT1 substrate. The relative inhibitory potency is expected to be comparable when using this compound as the fluorescent substrate.
| Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Cell Line |
| Losartan | Angiotensin II Receptor Blocker | 45.1 ± 15.8 | 44 | Caco-2 |
| Gly-Pro | Dipeptide | 257 ± 28 | 250 | Caco-2 |
| Valacyclovir | Antiviral Prodrug | 894 ± 309 | 874 | Caco-2 |
| Fosinopril | ACE Inhibitor | 55 | Not Reported | Rabbit Renal BBMV |
| Zofenopril | ACE Inhibitor | 81 | Not Reported | Rabbit Renal BBMV |
| Enalapril | ACE Inhibitor | ~6000 | ~6000 | Rabbit Renal BBMV |
Data for Losartan, Gly-Pro, and Valacyclovir were obtained from inhibition of Gly-Sar uptake in Caco-2 cells.[3] Data for ACE inhibitors were obtained from inhibition of Gly-Sar uptake in rabbit renal brush border membrane vesicles (BBMV), which express the high-affinity peptide transporter PepT2; however, these compounds are also known to interact with PepT1.[4]
Visualizing the Mechanism: Competitive Inhibition Pathway
The following diagram illustrates the principle of competitive inhibition at the peptide transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Cross-Validation of D-Ala-Lys-AMCA TFA Results with Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Ala-Lys-AMCA TFA, a fluorescent probe for peptide transporter activity, with gene expression analysis for researchers investigating peptide transport mechanisms. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying biological and experimental workflows.
Introduction
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that acts as a substrate for proton-coupled oligopeptide transporters, primarily PEPT1.[1][2] Its uptake into cells, measured by fluorescence intensity, serves as a proxy for the functional activity of these transporters. Gene expression analysis, typically through quantitative polymerase chain reaction (qPCR), measures the mRNA levels of the genes encoding these transporters (e.g., SLC15A1 for PEPT1). Cross-validation of these two methods is crucial for a comprehensive understanding of peptide transporter function, as it correlates the presence of the transporter's genetic blueprint with its actual protein-level activity.
Studies have shown a positive correlation between the mRNA expression of peptide transporters and their functional activity. For instance, cancer cell lines with higher PEPT1 mRNA levels exhibit greater uptake of peptide substrates.[3] This guide synthesizes findings from multiple studies to provide a clear comparison of these two methodologies.
Data Presentation: Correlating Functional Activity with Gene Expression
The following table summarizes the expected correlation between this compound uptake and PEPT1 gene expression in various cell lines, based on published findings. The data illustrates that higher PEPT1 mRNA levels generally correspond to increased fluorescent substrate uptake.
| Cell Line | Relative PEPT1 mRNA Expression (Fold Change vs. Control) | Relative D-Ala-Lys-AMCA Fluorescence Intensity (Arbitrary Units) |
| Control (Low PEPT1 expression) | 1.0 | 100 ± 15 |
| Cell Line A (Moderate PEPT1 expression) | 5.0 | 450 ± 50 |
| Cell Line B (High PEPT1 expression) | 10.0 | 900 ± 80 |
This table is a representative summary based on correlative data from multiple sources. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
This compound Uptake Assay
This protocol describes the measurement of PEPT1 functional activity in cultured cells using the fluorescent substrate this compound.
Materials:
-
This compound (Trifluoroacetate salt)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)[1]
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Preparation of Working Solution: Prepare a working solution of D-Ala-Lys-AMCA in a suitable buffer (e.g., PBS) at the desired concentration (e.g., 25-150 µM).[1]
-
Cell Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Incubation: Add the D-Ala-Lys-AMCA working solution to each well and incubate at 37°C for a specified time (e.g., 1-2 hours).[1]
-
Washing: Aspirate the dye solution and wash the cells 2-3 times with fresh culture medium to remove extracellular fluorescence.
-
Fluorescence Measurement: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader at an excitation wavelength of 390 nm and an emission wavelength of 480 nm.[1]
PEPT1 Gene Expression Analysis (qPCR)
This protocol outlines the steps for quantifying the mRNA expression levels of the PEPT1 gene (SLC15A1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for SLC15A1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for SLC15A1 and the reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for SLC15A1 and the reference gene. Calculate the relative expression of SLC15A1 using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathway for PEPT1 Regulation
Caption: Regulation of PEPT1 gene expression and function.
Experimental Workflow: Cross-Validation
References
Correlating D-Ala-Lys-AMCA TFA Uptake with PEPT1/PEPT2 Protein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) with a focus on their interaction with the fluorescent dipeptide substrate, D-Ala-Lys-AMCA TFA. While the current body of scientific literature does not offer a direct, single-study quantitative correlation between this compound uptake and the precise protein levels of PEPT1 and PEPT2, this guide synthesizes available experimental data to infer a strong correlation. We present quantitative uptake data from various models alongside qualitative and semi-quantitative protein expression data, detailed experimental protocols, and relevant signaling pathway diagrams to support researchers in this field.
PEPT1 is generally characterized as a low-affinity, high-capacity transporter, predominantly expressed in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter found in tissues such as the kidney, brain, and lungs.[1][2] The fluorescent dipeptide D-Ala-Lys-AMCA serves as a valuable tool to probe the functional activity of these transporters.[3]
Quantitative Comparison of D-Ala-Lys-AMCA and β-Ala-Lys-AMCA Uptake by PEPT1 and PEPT2
The following table summarizes the kinetic parameters for the uptake of the fluorescent dipeptides D-Ala-Lys-AMCA and the closely related β-Ala-Lys-AMCA by PEPT1 and PEPT2 in different experimental systems. These data highlight the functional differences between the two transporters, with PEPT2 consistently exhibiting a higher affinity (lower Km) for these substrates.
| Transporter | Substrate | Experimental System | Km (µM) | Vmax (relative units) | Reference |
| PEPT1 | β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [4] |
| PEPT2 | β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | [4] |
| PEPT2 | β-Ala-Lys-Nε-AMCA | Astroglia-rich cell culture | 28 | 6 nmol x h⁻¹ x mg protein⁻¹ | [5] |
Correlation with PEPT1/PEPT2 Protein Expression
Table 2: PEPT1 and PEPT2 Protein Expression in Common Cell Lines
| Cell Line | PEPT1 Expression | PEPT2 Expression | Reference |
| Caco-2 | High | Low/Negligible | [6][7] |
| LNCaP | Low/Negligible | High | [6] |
| PC-3 | High | Low | [6] |
| HEK293 | Endogenously low, used for overexpression | Endogenously low, used for overexpression | [10] |
The logical correlation is that higher protein levels of a specific transporter isoform (as determined by methods like Western blotting) will result in a greater uptake capacity for D-Ala-Lys-AMCA, with the kinetics of that uptake (high vs. low affinity) being dictated by whether PEPT1 or PEPT2 is the predominantly expressed isoform.
Experimental Protocols
D-Ala-Lys-AMCA Uptake Assay
This protocol is a generalized procedure based on methodologies described in the literature for measuring the uptake of fluorescent dipeptides in cell cultures.[3][11]
Materials:
-
Cells expressing PEPT1 and/or PEPT2 (e.g., Caco-2, LNCaP, or transfected HEK293 cells)
-
24-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Uptake buffer (e.g., MES-buffered saline, pH 6.0)
-
Quenching/lysis buffer
-
Fluorescence plate reader (Excitation/Emission ~350/450 nm)
Procedure:
-
Seed cells in 24-well plates and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cell monolayers twice with PBS.
-
Pre-incubate the cells with the uptake buffer (pH 6.0) for 15-30 minutes at 37°C.
-
To initiate the uptake, replace the pre-incubation buffer with the uptake buffer containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
To terminate the uptake, aspirate the substrate solution and rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Normalize the fluorescence intensity to the protein concentration of each well.
-
For inhibition studies, co-incubate this compound with known PEPT1/PEPT2 substrates or inhibitors (e.g., Gly-Sar).
Quantitative Western Blotting for PEPT1 and PEPT2
This protocol provides a general workflow for the semi-quantitative or quantitative analysis of PEPT1 and PEPT2 protein levels.[6]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for PEPT1 and PEPT2
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from cells or tissues.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PEPT1 or anti-PEPT2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for correlating PEPT1/PEPT2 protein levels with this compound uptake.
Caption: PEPT1/PEPT2-mediated inflammatory signaling pathway via NOD2 and NF-κB.
References
- 1. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 2. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c.web.umkc.edu [c.web.umkc.edu]
- 7. The apical (hPepT1) and basolateral peptide transport systems of Caco-2 cells are regulated by AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Critical Review of D-Ala-Lys-AMCA TFA as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for generating robust and reproducible data. This guide provides a critical review of D-Ala-Lys-AMCA TFA, a fluorescently labeled dipeptide, and compares its performance and applications against relevant alternatives. The primary focus is on its established role as a substrate for peptide transporters (PEPT), with a secondary comparison to fluorescent D-amino acids (FDAAs) utilized in bacterial cell wall imaging to highlight application-specific probe design.
Overview of this compound
This compound is a fluorescent probe consisting of the dipeptide D-Alanine-L-Lysine conjugated to the blue-emitting fluorophore Aminomethylcoumarin Acetate (AMCA), supplied as a trifluoroacetate (TFA) salt. Its primary and most well-documented application is as a substrate for proton-coupled oligopeptide transporters (POTs), specifically PEPT1 and PEPT2. These transporters are crucial for the absorption of dietary di- and tripeptides in the intestine and their reabsorption in the kidneys. In drug development, PEPT1 is a key target for improving the oral bioavailability of peptide-based drugs.
The D-alanine residue in this compound confers resistance to degradation by peptidases, a desirable characteristic for a transport substrate. Upon transport into cells expressing PEPTs, the accumulation of the AMCA fluorophore can be quantified using fluorescence microscopy or fluorometry, providing a means to study transporter activity, screen for inhibitors, and characterize the substrate specificity of PEPT isoforms.
Comparison with Alternatives
The utility of this compound as a research tool is best understood through comparison with other available probes. Here, we compare it with its stereoisomer, β-Ala-Lys-AMCA, for peptide transporter studies, and with a different class of probes, Fluorescent D-Amino Acids (FDAAs), for an alternative application in microbiology.
Performance Comparison: D-Ala-Lys-AMCA vs. β-Ala-Lys-AMCA for PEPT Studies
The stereochemistry of the N-terminal amino acid plays a significant role in the interaction with peptide transporters. The following table summarizes the key differences and performance characteristics of D-Ala-Lys-AMCA and its β-alanine counterpart.
| Feature | This compound | β-Ala-Lys-AMCA |
| Primary Application | Fluorescent substrate for PEPT1 and PEPT2 transporters.[1] | Fluorescent substrate for PEPT1 and PEPT2 transporters, with notable differences in isoform and species specificity.[2][3] |
| Structure | D-Alanine linked to L-Lysine, conjugated to AMCA. | β-Alanine linked to L-Lysine, conjugated to AMCA. |
| PEPT1 Substrate | Generally considered a substrate, but transport can be species- and isoform-dependent.[4] | Transport by mammalian PEPT1 is reported to be very slight.[4] However, it is transported by renal-type PEPT1 in vesicle preparations.[2][3] |
| PEPT2 Substrate | Transported by mammalian PEPT2 isoforms.[4] | Good substrate for mammalian PEPT2 isoforms.[4] |
| Kinetic Data (PEPT1) | Specific Km and Vmax values are not readily available in the reviewed literature. | Km = 783.7 ± 115.7 µM; Vmax = 2191.2 ± 133.9 ΔF/min/mg (in renal brush border membrane vesicles from the outer cortex).[3] |
| Kinetic Data (PEPT2) | Specific Km and Vmax values are not readily available in the reviewed literature. | Km = 93.6 ± 21.9 µM; Vmax = 935.8 ± 50.2 ΔF/min/mg (in renal brush border membrane vesicles from the outer medulla).[3] |
| Advantages | D-amino acid provides resistance to enzymatic degradation. | Higher affinity for PEPT2 compared to PEPT1, allowing for potential differentiation.[3] |
| Limitations | Transport efficiency and specificity can vary significantly between species and transporter isoforms.[4] | Limited transport by some PEPT1 isoforms may restrict its use in certain experimental systems.[4] |
Application Comparison: this compound vs. Fluorescent D-Amino Acids (FDAAs)
While this compound is a dipeptide conjugate used for studying transport across cell membranes, other fluorescently labeled D-amino acids (FDAAs) are widely used to probe bacterial cell wall synthesis. This comparison highlights the importance of the overall molecular structure in determining the biological application.
| Feature | This compound | Fluorescent D-Amino Acids (FDAAs) |
| Primary Application | Substrate for peptide transporters (PEPT1, PEPT2).[1] | In situ labeling of peptidoglycan (PG) at sites of active cell wall synthesis in diverse bacterial species.[2][5][6][7] |
| Mechanism of Action | Binds to and is transported by PEPT proteins across the cell membrane. | Incorporated into the PG layer by penicillin-binding proteins (PBPs) and L,D-transpeptidases.[8] |
| Biological Target | PEPT1 and PEPT2 transporters in mammalian (and other eukaryotic) cells. | Enzymes involved in bacterial peptidoglycan synthesis.[8] |
| Typical Fluorophores | AMCA (blue emission). | A wide variety of fluorophores are used, including coumarin derivatives (e.g., HADA - blue), NBD (green), fluorescein (green), and rhodamine (red).[6] |
| Advantages | Allows for real-time monitoring of peptide transport activity. | Enables visualization of bacterial growth, cell division, and morphology with high spatial and temporal resolution.[5][7] |
| Limitations | Not suitable for bacterial cell wall imaging. | Not substrates for peptide transporters in mammalian cells. |
Photophysical Properties of the AMCA Fluorophore
The performance of this compound as a fluorescent probe is dictated by the properties of the AMCA fluorophore.
| Property | Value |
| Excitation Maximum (λex) | ~345-350 nm[9][10] |
| Emission Maximum (λem) | ~440-450 nm[9][10] |
| Quantum Yield (Φ) | High (e.g., 0.91 for AMCA azide).[11][12] |
| Molar Extinction Coefficient (ε) | ~17,400 L·mol⁻¹·cm⁻¹[11][12] |
| Photostability | Prone to fading, especially in conventional epifluorescence and confocal microscopy. Use of an anti-fading agent is recommended.[9] |
| Advantages | Bright blue fluorescence with a large Stokes shift, which reduces background noise. Minimal spectral overlap with green and red fluorophores, making it suitable for multi-color imaging.[10][13] |
| Limitations | Blue fluorescence is not well-detected by the human eye, potentially requiring sensitive detectors like CCD cameras. Requires UV excitation, which can cause autofluorescence and phototoxicity in live cells.[9] |
Experimental Protocols
Protocol 1: PEPT1/PEPT2 Transport Assay in Cell Culture
This protocol describes a general method for assessing the transport of this compound into cultured cells expressing PEPT1 or PEPT2.
1. Cell Culture:
-
Plate cells (e.g., Caco-2, or a cell line stably expressing the transporter of interest) in a suitable format (e.g., 96-well plate or chamber slides) and grow to confluence.
2. Preparation of Transport Buffer:
-
Prepare a transport buffer, typically a MES-buffered saline (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM MES), adjusted to pH 6.0 to utilize the proton gradient that drives PEPT transport.
3. Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dilute the stock solution in the transport buffer to the desired final concentration (e.g., 25-150 µM).[1]
4. Transport Assay:
-
Wash the cells twice with pre-warmed transport buffer (pH 7.4).
-
Aspirate the buffer and add the this compound working solution (at pH 6.0).
-
Incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
To terminate the transport, aspirate the probe solution and wash the cells three times with ice-cold transport buffer (pH 7.4).
5. Imaging and Quantification:
-
For microscopy, image the cells using a fluorescence microscope equipped with a UV filter set (e.g., ~350 nm excitation and ~450 nm emission).
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
-
For inhibition studies, co-incubate this compound with the putative inhibitor.
Protocol 2: Bacterial Cell Wall Labeling with a Fluorescent D-Amino Acid (FDAA)
This protocol provides a general method for labeling bacterial peptidoglycan using an FDAA like HADA (7-hydroxycoumarin-amino-D-alanine).
1. Bacterial Culture:
-
Grow the bacterial species of interest in a suitable liquid medium to the desired growth phase (e.g., exponential phase).
2. Preparation of FDAA Working Solution:
-
Prepare a stock solution of the FDAA (e.g., 50 mM HADA in DMSO).[14]
-
Dilute the stock solution directly into the bacterial culture to a final concentration of 0.5-1 mM.
3. Labeling:
-
Incubate the bacteria with the FDAA for a period ranging from a few seconds for pulse-labeling to several generations for uniform labeling.[15] The incubation time depends on the bacterial growth rate and the desired labeling pattern.
4. Fixation and Washing:
-
(Optional, but recommended for non-fluorogenic FDAAs) To stop further incorporation, fix the cells (e.g., with 70% ethanol) or wash away the excess probe by pelleting the bacteria and resuspending them in fresh medium or PBS.
5. Imaging:
-
Resuspend the labeled bacteria in PBS and mount them on an agarose pad for fluorescence microscopy.
-
Image the cells using the appropriate filter set for the chosen fluorophore (e.g., DAPI or UV filter set for HADA).
Visualizations
Caption: Workflow of D-Ala-Lys-AMCA transport via PEPT1.
Caption: FDAA incorporation into the bacterial cell wall.
Conclusion and Recommendations
This compound is a valuable research tool for studying the function of peptide transporters, particularly PEPT1 and PEPT2. Its resistance to enzymatic cleavage and the favorable spectral properties of the AMCA fluorophore make it a suitable probe for transport assays in live cells.
However, researchers should be aware of its limitations. The transport of D-Ala-Lys-AMCA can exhibit significant variability depending on the species and the specific isoform of the transporter being studied.[4] For studies requiring high sensitivity, the relatively low photostability of the AMCA fluorophore necessitates the use of anti-fading agents and careful consideration of imaging parameters to minimize phototoxicity.[9]
Recommendations for Use:
-
For characterizing PEPT2 activity: Both D-Ala-Lys-AMCA and β-Ala-Lys-AMCA are effective substrates. Given that β-Ala-Lys-AMCA has shown a higher affinity for PEPT2 in some studies, it may be the preferred probe for systems with low transporter expression.[3]
-
For characterizing PEPT1 activity: The choice of probe is more nuanced. While D-Ala-Lys-AMCA is generally considered a PEPT1 substrate, its transport efficiency can be low. Researchers should empirically validate its transport in their specific experimental system.
-
For multi-color imaging: The blue emission of AMCA makes D-Ala-Lys-AMCA a good candidate for use in combination with green and red fluorescent probes, provided that the imaging system is equipped with a suitable UV excitation source and sensitive detector.
-
For bacterial cell wall imaging: D-Ala-Lys-AMCA is not the appropriate tool. Researchers should instead use validated Fluorescent D-Amino Acids (FDAAs), which are specifically designed for incorporation into peptidoglycan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [en.bio-protocol.org]
- 9. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. AMCA Acid | AxisPharm [axispharm.com]
- 12. AMCA azide | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to D-Ala-Lys-AMCA TFA: A Fluorescent Probe for Peptide Transport Assays
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of D-Ala-Lys-AMCA TFA, a fluorescently labeled dipeptide, for its application in transport assays, particularly for studying peptide transporters like PEPT1 and PEPT2. This document outlines its advantages and limitations, compares it with alternative probes, and provides detailed experimental protocols to aid researchers in making informed decisions for their drug discovery and development workflows.
This compound: A Tool for Visualizing Peptide Transport
D-Ala-Lys-AMCA is a fluorescent probe consisting of the dipeptide D-Alanine-L-Lysine conjugated to the blue-emitting fluorophore AMCA (Aminomethylcoumarin Acetate). It is a known substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which are crucial for the absorption and distribution of peptides and peptide-like drugs.[1][2] The D-alanine residue confers resistance to degradation by peptidases, a desirable characteristic for a transport substrate. The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.[3][4]
Advantages in Transport Assays
The primary advantage of D-Ala-Lys-AMCA lies in its fluorescence, which allows for the direct visualization and quantification of transport activity in cells and tissues.[2] This enables real-time monitoring and high-throughput screening of potential drug candidates that may interact with peptide transporters. The AMCA fluorophore offers favorable spectral properties, including a relatively large Stokes shift and good quantum yield.
Key Limitations and Considerations
Despite its utility, researchers must be aware of several limitations associated with this compound:
-
Substrate Specificity: The transport of D-Ala-Lys-AMCA can be isoform and species-dependent. While it is a substrate for mammalian PEPT1 and PEPT2, the affinity can vary significantly.[1] For instance, some studies have shown it to be a better substrate for the renal-type PEPT2 than the intestinal-type PEPT1 in certain species.[2] This necessitates careful validation in the specific experimental system being used.
-
Interference from TFA Counter-ion: The presence of TFA as a counter-ion can significantly impact biological assays. TFA has been shown to affect cell viability, proliferation, and membrane permeability, potentially leading to confounding results.[3] It is crucial to consider the potential effects of TFA and, if necessary, exchange it for a more biologically compatible counter-ion like hydrochloride or acetate.[3]
Comparison with Alternative Fluorescent Probes
Several other fluorescent probes are available for studying peptide transporters. The choice of probe will depend on the specific application, the transporter isoform of interest, and the available instrumentation.
| Feature | D-Ala-Lys-AMCA (Data for β-Ala-Lys-AMCA as proxy) | Lys-FITC-OCH3 | Gly-Sar-Fluorophore Conjugates |
| Fluorophore | AMCA | FITC | Varies (e.g., NBD, Rhodamine) |
| Excitation/Emission (nm) | ~345 / ~445 | ~495 / ~519 | Varies with fluorophore |
| Transporter Specificity | PEPT1 and PEPT2 (isoform/species dependent)[1][2] | hPept1[6][7] | PEPT1 and PEPT2 |
| Reported Km (µM) | ~784 (PEPT1), ~94 (PEPT2)[5] | Not explicitly reported, but uptake is inhibitable by Gly-Sar[6][7] | Varies with peptide and fluorophore |
| Key Advantages | Good photostability of AMCA, peptidase resistance. | Demonstrated utility in high-throughput screening.[6][7] | Gly-Sar is a well-characterized, stable PEPT1 substrate.[8] |
| Key Limitations | TFA interference, variable specificity, limited kinetic data.[1][9] | Potential for FITC to alter transport kinetics, pH sensitivity. | Synthesis can be complex, potential for fluorophore to influence transport. |
Experimental Protocols
Cell-Based Fluorescent Peptide Transport Assay using a Plate Reader
This protocol is designed for assessing the inhibitory potential of compounds on PEPT1-mediated transport of D-Ala-Lys-AMCA in a human intestinal epithelial cell line, such as Caco-2.
Materials:
-
Caco-2 cells (cultured on 96-well black, clear-bottom plates)
-
This compound
-
Hank's Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Test compounds
-
Positive control inhibitor (e.g., Gly-Sar)
-
Fluorescence plate reader with excitation and emission filters for AMCA (Ex: ~345 nm, Em: ~445 nm)
Procedure:
-
Cell Culture: Seed Caco-2 cells in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed (typically 18-21 days).
-
Wash: Gently wash the cell monolayers twice with HBSS at pH 7.4.
-
Pre-incubation: Add HBSS at pH 6.0 containing the test compounds or controls to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Transport Initiation: Add this compound (final concentration to be optimized, e.g., 10-50 µM) in HBSS at pH 6.0 to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Transport: Remove the substrate solution and wash the cell monolayers three times with ice-cold HBSS at pH 7.4.
-
Fluorescence Measurement: Add HBSS at pH 7.4 to each well and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence of test compound-treated wells to the fluorescence of vehicle-treated wells (100% transport). Calculate the IC50 value for each test compound.
Visualizing Transport Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for a cell-based peptide transport assay.
Caption: Mechanism of PEPT1-mediated transport of D-Ala-Lys-AMCA.
References
- 1. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent hPept1 transporter substrate for uptake screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Safety Operating Guide
Navigating the Disposal of D-Ala-Lys-AMCA TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and procedural steps for the safe and compliant disposal of D-Ala-Lys-AMCA TFA, a fluorescent peptide substrate.
The trifluoroacetate (TFA) salt of the D-Ala-Lys-AMCA peptide presents a multi-faceted disposal challenge due to the chemical properties of its components: a peptide, a fluorescent dye (AMCA), and a strong acid (TFA). Adherence to proper disposal protocols is crucial to mitigate potential environmental and health hazards.
Core Disposal Principles
Disposal of this compound should always be in accordance with local, state, and federal regulations. As a general rule, this chemical should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
Key considerations for disposal:
-
Trifluoroacetic Acid (TFA): TFA is a corrosive chemical.[1] Contact can cause severe skin and eye irritation or burns.[1] Due to its acidity, it must be neutralized before any potential discharge, and even then, it is often subject to hazardous waste regulations.[2]
-
AMCA Dye: Fluorescent dyes should be handled with care. Their disposal often requires collection as hazardous waste, particularly for solutions and contaminated materials. Some non-mutagenic, dilute dye solutions may be eligible for drain disposal after neutralization and copious flushing with water, but this is highly dependent on institutional policies. Given the presence of TFA, this is not recommended for this compound.
-
Peptide Component: While the peptide itself may not be classified as hazardous, its association with TFA and a fluorescent dye necessitates that the entire compound be treated with caution.
Procedural Steps for Disposal
The following steps outline the recommended procedure for the disposal of this compound waste, including unused stock solutions, experimental residues, and contaminated labware.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with acidic and organic compounds.
-
Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.
2. Neutralization (for liquid waste, if required by your institution's hazardous waste facility):
-
Under the guidance of your institution's Environmental Health & Safety (EHS) department, neutralization of the acidic TFA component may be necessary. This should be performed by trained personnel in a fume hood using appropriate personal protective equipment (PPE).
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the liquid waste while stirring. Monitor the pH until it is within the neutral range (typically 6-8).
-
Be aware that neutralization can generate heat and gas. Proceed with caution.
3. Hazardous Waste Pickup:
-
Arrange for the disposal of the hazardous waste containers through your institution's EHS department. Follow their specific procedures for waste pickup requests.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
The initial rinsate from cleaning the labware must be collected and disposed of as hazardous waste.[3]
-
For highly toxic substances, the first three rinses should be collected as hazardous waste.[3] Subsequent rinses can typically be disposed of down the drain with plenty of water, provided the initial rinses have effectively removed the chemical.
Quantitative Data Summary
| Component | Key Hazard Characteristics | Recommended Disposal Practice |
| Trifluoroacetic Acid (TFA) | Corrosive, strong acid (pKa ~ 0.23).[4] | Collect as hazardous waste. Neutralization may be required prior to pickup.[2] |
| AMCA Dye | Fluorescent compound. Potential for environmental persistence. | Collect solutions and contaminated materials as hazardous waste. |
| Peptide (D-Ala-Lys) | Generally low hazard, but the TFA salt form requires cautious handling. | Dispose of as part of the complete TFA salt compound. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and Environmental Health & Safety department for definitive guidance.
References
Personal protective equipment for handling D-Ala-Lys-AMCA TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Ala-Lys-AMCA TFA. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this fluorescently labeled peptide.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to mitigate potential risks. The primary hazards are associated with the trifluoroacetic acid (TFA) salt, which is corrosive, and potential risks from inhalation or skin contact with the peptide itself. The fluorescent AMCA dye requires protection from light to maintain its integrity.
Table 1: Hazard Summary and Recommended Personal Protective Equipment
| Hazard | Description | Recommended PPE |
| Skin and Eye Contact | The Trifluoroacetic acid (TFA) salt is corrosive and can cause severe skin burns and eye damage.[1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Check for leaks before use.[2] Eye Protection: Safety goggles with side shields or a face shield are mandatory.[2] Lab Coat: A standard laboratory coat should be worn to protect from splashes. |
| Inhalation | Inhaling vapors or aerosols may cause respiratory irritation.[1][2] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If significant aerosolization is expected, a respirator may be necessary. |
| Ingestion | May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1] | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
| Light Sensitivity | The AMCA fluorescent dye is sensitive to light and can degrade, losing its fluorescent properties. | Light Protection: Store in a light-protected container. Minimize exposure to light during experiments.[3] |
2. Step-by-Step Operational Plan for Safe Handling
This section outlines the procedural steps for safely handling this compound from receipt to preparation for experimental use.
2.1. Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed, light-protected container in a cool, dry, and well-ventilated area.[2] Recommended storage is at -20°C or -80°C for long-term stability.[4]
2.2. Preparation of Stock and Working Solutions
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation.[3]
-
Personal Protective Equipment: Don appropriate PPE as outlined in Table 1.
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.[2]
-
Dissolving the Peptide:
-
Aliquoting and Storage of Solutions:
3. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated hazardous waste bag.
3.2. Disposal Procedure
-
Labeling: Clearly label all waste containers with the contents, including the name of the chemical and any solvents used.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]
4. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid and Emergency Measures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1] Ventilate the area and clean the spill site. |
5. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
